1-(5-Methylpyrazin-2-yl)piperidin-4-ol: Pharmacophore & GPR119 Agonist Precursor
This in-depth technical guide details the chemical identity, synthetic utility, and pharmacological significance of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol . While this specific molecule is primarily a key synthetic inter...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the chemical identity, synthetic utility, and pharmacological significance of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol .
While this specific molecule is primarily a key synthetic intermediate (often designated as "Intermediate 52" in patent literature), it serves as the critical "polar head" pharmacophore for a class of potent GPR119 agonists developed for the treatment of Type 2 Diabetes Mellitus (T2DM) and obesity.
[1]
Executive Summary
1-(5-Methylpyrazin-2-yl)piperidin-4-ol is a bicyclic heterocycle used as a privileged scaffold in medicinal chemistry. It functions as a crucial building block for GPR119 agonists , a class of drugs designed to enhance glucose-dependent insulin secretion (GSIS) and stimulate GLP-1 release.
Role : Synthetic Intermediate & Pharmacophoric "Head Group".[1]
Target Class : G-Protein Coupled Receptor 119 (GPR119).[2][3][4]
Therapeutic Indication : Type 2 Diabetes, Metabolic Syndrome.[4]
Mechanism of Action (Systemic) : Activation of Gs-protein signaling
This compound combines a piperidine ring with a pyrazine cap, providing a rigid, polar structure ideal for interacting with the extracellular vestibule of GPCRs.
Property
Data
IUPAC Name
1-(5-Methylpyrazin-2-yl)piperidin-4-ol
Molecular Formula
C₁₀H₁₅N₃O
Molecular Weight
193.25 g/mol
CAS Number
Not widely listed; refer to Patent EP 2718288 B1 (Intermediate 52)
Appearance
White to off-white solid
Solubility
Soluble in DMSO, Methanol, DCM
pKa
~13-14 (Hydroxyl), ~2-3 (Pyrazine N)
Mechanism of Action (MoA)
The "Mechanism of Action" for this molecule is twofold: its Synthetic Mechanism (how it is formed) and the Biological Mechanism of the drug class it enables.
A. Synthetic Mechanism: Nucleophilic Aromatic Substitution (
)
The formation of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol is a classic Nucleophilic Aromatic Substitution (
) .
Nucleophile : The secondary amine of piperidin-4-ol .
Electrophile : 2-Chloro-5-methylpyrazine .
Mechanism : The lone pair on the piperidine nitrogen attacks the electron-deficient C-2 position of the pyrazine ring. The pyrazine nitrogens stabilize the Meisenheimer complex intermediate, followed by the elimination of the chloride ion to restore aromaticity.
B. Pharmacological Mechanism: The GPR119 Agonist "Head"
In the context of a full drug molecule (e.g., where the 4-hydroxyl is ether-linked to a lipophilic tail), this moiety acts as the Polar Head Group .
Receptor Binding : The pyrazine nitrogens likely accept hydrogen bonds from residues (e.g., Arg, Glu) in the extracellular loops of the GPR119 receptor.
Orientation : The piperidine ring acts as a rigid spacer, orienting the lipophilic "tail" of the drug deep into the transmembrane bundle.
Metabolic Stability : The 5-methylpyrazine group is less prone to oxidative metabolism compared to a phenyl or unsubstituted pyridine ring, improving the drug's half-life (
).
C. Biological Signaling Pathway (GPR119 Activation)
Incubation : Incubate for 1 hour at RT in the dark.
Readout : Measure HTRF ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).
Analysis : Plot dose-response curve to determine
.
References
Boehringer Ingelheim International GmbH . (2014). Substituted Piperidines as GPR119 Modulators for the Treatment of Metabolic Disorders. European Patent EP 2718288 B1.[2] (Describes "Intermediate 52" synthesis and use).
Ritter, K., et al. (2012). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry.
Semple, G., et al. (2008). Discovery of the First Potent and Orally Efficacious Agonist of the Orphan G-Protein Coupled Receptor 119. Journal of Medicinal Chemistry.
BenchChem . (2025).[4][6] Bridged Piperidine Structures in GPR119 Agonists: A Technical Guide. (General context on piperidine scaffolds in GPR119).
1-(5-Methylpyrazin-2-yl)piperidin-4-ol solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol Introduction 1-(5-Methylpyrazin-2-yl)piperidin-4-ol is a heterocyclic compound featuring a piperidine scaffold, a comm...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility and Stability of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol
Introduction
1-(5-Methylpyrazin-2-yl)piperidin-4-ol is a heterocyclic compound featuring a piperidine scaffold, a common structural motif in a vast number of pharmaceuticals and alkaloids, and a pyrazine ring, which is also prevalent in biologically active molecules.[1][2][3] The intersection of these two pharmacophores suggests a rich potential for this molecule in medicinal chemistry. As with any compound progressing through the drug development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive technical framework for characterizing the aqueous solubility and chemical stability of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol, two critical parameters that profoundly influence a drug candidate's formulation, bioavailability, and shelf-life.
As a Senior Application Scientist, this document is structured not as a rigid report but as a practical guide, explaining the causality behind experimental choices to empower researchers. The protocols described herein are designed as self-validating systems, providing a robust foundation for regulatory submissions and further development.
Section 1: Physicochemical and Structural Analysis
Before embarking on experimental studies, a theoretical analysis of the molecule's structure provides insight into its expected behavior. The molecule consists of a lipophilic methylpyrazine group and a more polar piperidin-4-ol group. The piperidine nitrogen is a basic center, while the pyrazine nitrogens are weakly basic (pKa of pyrazine is ~0.65).[4] This structure suggests a molecule with moderate polarity and pH-dependent solubility.
Table 1: Predicted Physicochemical Properties of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol
Property
Predicted Value
Implication for Solubility & Stability
Molecular Formula
C₁₀H₁₅N₃O
-
Molecular Weight
193.25 g/mol
Standard molecular weight for a small molecule drug candidate.
pKa (Basic)
8.5 - 9.5
The piperidine nitrogen will be protonated at physiological pH, suggesting that the hydrochloride salt form would significantly enhance aqueous solubility.
LogP
1.0 - 1.5
Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors
2 (OH, NH)
The presence of hydrogen bond donors and acceptors facilitates interaction with polar solvents like water.[5]
Hydrogen Bond Acceptors
3 (N atoms, OH)
Enhances solubility in protic solvents.
Note: These values are estimations based on structural similarity to known compounds and should be experimentally verified.
Section 2: Solubility Profile Assessment
The solubility of an Active Pharmaceutical Ingredient (API) is a critical factor for its absorption and bioavailability. For 1-(5-Methylpyrazin-2-yl)piperidin-4-ol, solubility is expected to be highly pH-dependent due to the basic piperidine nitrogen.
The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.
Causality: The objective is to saturate a solution with the compound at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solid represents its solubility. Using various pH buffers is essential to understand how the compound will behave in different environments of the human body (e.g., stomach vs. intestine).
Methodology:
Preparation: Add an excess amount of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol (e.g., 10 mg) to several 2 mL glass vials. The excess solid is crucial to ensure saturation is achieved.
Solvent Addition: To each vial, add 1 mL of a different solvent system. Recommended systems include:
pH 1.2 (0.1 N HCl)
pH 4.5 (Acetate Buffer)
pH 6.8 (Phosphate Buffer)
pH 7.4 (Phosphate Buffered Saline - PBS)
Water (unbuffered)
Methanol
Acetonitrile
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C and 37°C) for 24 to 48 hours.[6] This duration is usually sufficient to reach equilibrium.
Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant.
Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining solid particles. This step is critical to avoid artificially high results.
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated stability-indicating HPLC-UV method (as described in Section 4).
Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Illustrative Data Presentation
The results should be summarized in a clear, tabular format.
Table 2: Illustrative Solubility Data for 1-(5-Methylpyrazin-2-yl)piperidin-4-ol at 25°C
Solvent / Buffer
pH
Solubility (mg/mL)
Classification
0.1 N HCl
1.2
> 50
Very Soluble
Acetate Buffer
4.5
25.5
Soluble
Phosphate Buffer
6.8
2.1
Sparingly Soluble
PBS
7.4
0.9
Slightly Soluble
Water
~8.0*
0.7
Slightly Soluble
Methanol
N/A
45.2
Freely Soluble
*Estimated pH of an unbuffered aqueous solution of a basic compound.
Section 3: Stability Profile and Forced Degradation
Forced degradation, or stress testing, is a crucial component of drug development.[7][8] It involves subjecting the API to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[9][10] This information is vital for developing stability-indicating analytical methods and for understanding potential liabilities of the molecule.[11]
Experimental Protocol: Forced Degradation Studies
Causality: The goal is to induce a target degradation of 5-20%. Over-stressing can lead to secondary degradation products not relevant to formal stability, while under-stressing may not generate sufficient degradants for detection.[8] A control sample (unstressed) is always analyzed alongside the stressed samples.
Methodology:
Sample Preparation: Prepare a stock solution of the API in a 50:50 mixture of acetonitrile and water at a concentration of ~1 mg/mL.
Hydrolytic Conditions:
Acidic: Mix 1 mL of stock solution with 1 mL of 1.0 N HCl. Heat at 80°C for 24 hours.
Basic: Mix 1 mL of stock solution with 1 mL of 1.0 N NaOH. Keep at room temperature for 4 hours.
Neutral: Mix 1 mL of stock solution with 1 mL of water. Heat at 80°C for 48 hours.
Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base/acid.
Oxidative Conditions:
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours, protected from light.
Photolytic Conditions:
Expose the solid API and the stock solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.
Thermal Conditions:
Expose the solid API to dry heat at 105°C for 72 hours.[9]
Proposed Degradation Pathway
The structure of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol suggests several potential points of degradation. The piperidine ring is generally stable, but the tertiary amine and the alcohol could be sites of oxidation. The electron-rich pyrazine ring may also be susceptible to oxidation.
Caption: Potential Degradation Pathways Under Stress Conditions.
Illustrative Data Presentation
Table 3: Summary of Illustrative Forced Degradation Results
Stress Condition
% Assay Loss
Major Degradant RRT*
Peak Purity**
1.0 N HCl, 80°C, 24h
< 2%
N/A
Pass
1.0 N NaOH, RT, 4h
< 2%
N/A
Pass
3% H₂O₂, RT, 8h
15.8%
0.85 (N-Oxide), 1.15
Fail
Heat (Solid), 105°C, 72h
3.1%
1.15
Pass
Light (ICH Q1B)
6.5%
1.22, 1.35
Fail
*RRT: Relative Retention Time to the parent peak.
**Peak Purity analysis by Photodiode Array (PDA) detector.
Section 4: Stability-Indicating Analytical Method
A validated stability-indicating method is one that can accurately quantify the API in the presence of its impurities, excipients, and degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.[1]
Causality: A reversed-phase C18 column is chosen as it is a versatile stationary phase suitable for moderately polar compounds. A gradient elution is employed to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are resolved from the main peak within a reasonable run time. Phosphoric acid is used to buffer the mobile phase at a low pH, ensuring the basic piperidine nitrogen is consistently protonated, leading to sharp, symmetrical peak shapes.
Methodology:
Table 4: HPLC-UV Method Parameters
Parameter
Condition
Column
C18, 250 x 4.6 mm, 5 µm
Mobile Phase A
0.1% Phosphoric Acid in Water
Mobile Phase B
Acetonitrile
Gradient
0-2 min (5% B), 2-20 min (5% to 90% B), 20-25 min (90% B), 25-26 min (90% to 5% B), 26-30 min (5% B)
Flow Rate
1.0 mL/min
Column Temperature
30°C
Injection Volume
10 µL
UV Detection
275 nm (based on UV scan of the pyrazine chromophore)
Sample Diluent
50:50 Water:Acetonitrile
Workflow for Method Development and Validation
Caption: Stability-Indicating HPLC Method Development Workflow.
Conclusion
This technical guide provides a foundational framework for the comprehensive evaluation of the solubility and stability of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol. The outlined protocols for solubility determination, forced degradation studies, and the development of a stability-indicating HPLC method are based on established scientific principles and regulatory expectations. Experimental verification of the illustrative data presented here is a critical next step. A thorough characterization of these core properties is essential for de-risking the molecule and enabling a smooth transition from discovery to formulation and clinical development.
References
Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.
What are the storage stability of Piperidine Series compounds over time? - Blog. (2025, June 17).
4,4-Piperidinediol hydrochloride: properties, applications and safety. ChemicalBook. (2023, October 12).
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
Pyrazine - Solubility of Things.
Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619.
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine.
An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate. Benchchem.
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
Analytical method by liquid chromatography to assay piperine associated in nanoemulsions.
Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide. ACS Publications. (2006, September 16).
Development of forced degradation and stability indicating studies of drugs—A review.
Detection method for determining piperidine residue in bulk drug. Google Patents.
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
A practical guide to forced degradation and stability studies for drug substances.
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023, November 5).
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
Piperidine - Wikipedia.
Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
Potential therapeutic targets of methylpyrazin-piperidine compounds
Mechanisms, Synthesis, and Clinical Potential Executive Summary The fusion of methylpyrazine and piperidine moieties creates a "privileged scaffold" in medicinal chemistry—a structural core capable of interacting with di...
Author: BenchChem Technical Support Team. Date: February 2026
Mechanisms, Synthesis, and Clinical Potential
Executive Summary
The fusion of methylpyrazine and piperidine moieties creates a "privileged scaffold" in medicinal chemistry—a structural core capable of interacting with diverse biological targets with high affinity and selectivity. This guide analyzes the therapeutic utility of this scaffold, specifically focusing on its role in Fibroblast Growth Factor Receptor (FGFR) inhibition , SHP2 allosteric modulation , and G-Protein Coupled Receptor (GPCR) signaling .
Primary Therapeutic Targets
1.1 Oncology: Pan-FGFR Inhibition
Aberrant FGFR signaling drives oncogenesis in urothelial, gastric, and lung cancers. Methylpyrazin-piperidine derivatives have emerged as potent Type I ATP-competitive inhibitors of the FGFR kinase domain.
Mechanism of Action: The pyrazine nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase (specifically interacting with Ala564 in FGFR1). The piperidine tail extends into the solvent-exposed region or the hydrophobic back pocket, improving solubility and pharmacokinetic properties.
C6-Methyl Group: Critical for hydrophobic packing against the gatekeeper residue (Val561).
Piperidine Substitution: A 4-pyrrolidin-1-yl or 1,4′-bipiperidine substituent enhances potency against FGFR1-3 but may reduce selectivity against FGFR4 due to steric clashes in the variable hinge region.
1.2 Immuno-Oncology: SHP2 Allosteric Inhibition
SHP2 (PTPN11) is a protein tyrosine phosphatase that acts as a central node in the RAS/MAPK pathway.[3] Unlike active-site inhibitors (which lack selectivity), methylpyrazine-piperidine compounds act as allosteric molecular glues .
Mechanism: These compounds bind to the "tunnel" site formed at the interface of the N-SH2, C-SH2, and PTP domains. They stabilize SHP2 in its auto-inhibited "closed" conformation, preventing the enzyme from opening and activating downstream RAS signaling.
Pathway Impact: Inhibition blocks the dephosphorylation of RAS-GAP binding sites, effectively keeping RAS in an inactive state and halting tumor proliferation.
1.3 Metabolic & CNS Disorders: GPCR Modulation
GPR119 (Metabolic): Methylpyrazine-piperidine analogs act as agonists, elevating intracellular cAMP in pancreatic
-cells to stimulate glucose-dependent insulin secretion (Type 2 Diabetes).
GPR6 (CNS): Inverse agonists targeting GPR6 in the striatum are under investigation for Parkinson’s disease, where they modulate dopamine D2 receptor signaling indirectly.
Mechanistic Visualization
2.1 FGFR Signaling & Inhibition Pathway
The following diagram illustrates the canonical MAPK signaling cascade and the specific intervention point of methylpyrazine-piperidine inhibitors.
Caption: Figure 1: FGFR signaling cascade showing the ATP-competitive inhibition by methylpyrazine-piperidine scaffolds, blocking downstream RAS/MAPK proliferation signals.
2.2 SHP2 Allosteric "Clamp" Mechanism
This diagram details the unique allosteric mechanism where the compound locks the protein in an inactive state.
Caption: Figure 2: Allosteric inhibition mechanism. The compound binds at the interface of N-SH2 and PTP domains, preventing the conformational change required for enzymatic activity.
Technical Workflow: Synthesis & Validation
3.1 Synthesis Protocol: C-N Cross-Coupling
The most robust method for assembling this scaffold is the Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution (SNAr) , depending on the reactivity of the pyrazine halide.
Preparation: In a dry Schlenk tube, dissolve 2-chloro-6-methylpyrazine (1.0 mmol) and the piperidine derivative (1.2 mmol) in anhydrous Toluene (5 mL).
Catalyst Addition: Add Cs₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.05 mmol), and BINAP (0.1 mmol) under an Argon atmosphere.
Reaction: Seal the tube and heat to 100°C for 12 hours . Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3).
Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts. Wash the pad with EtOAc.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexane).
Validation: Verify structure via ¹H-NMR (look for pyrazine singlets at ~8.0-8.5 ppm) and LC-MS (M+H peak).
3.2 Biological Validation: SHP2 Phosphatase Assay
To confirm activity against the SHP2 target, use a surrogate substrate assay (DiFMUP).
Buffer Prep: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT.
Enzyme Activation: Incubate recombinant SHP2 (0.5 nM) with an activating peptide (IRS1_pY1172, 0.5 µM) to open the enzyme conformation.
Inhibitor Addition: Add the methylpyrazine-piperidine test compound (serial dilutions in DMSO) to the plate. Incubate for 30 mins at RT.
Analysis: Calculate IC₅₀ by plotting the initial reaction velocity (slope) vs. log[Inhibitor].
Quantitative Data Summary
Target
Compound Class
Assay Type
Typical IC₅₀ (nM)
Key Interaction
FGFR1
3-amino-6-methylpyrazine
Kinase (Biochemical)
5 - 50 nM
Hinge binder (Ala564)
FGFR2
3-amino-6-methylpyrazine
Kinase (Biochemical)
10 - 80 nM
Gatekeeper hydrophobic contact
SHP2
2,5-disubstituted pyrazine
Phosphatase (DiFMUP)
20 - 200 nM
Allosteric tunnel clamp
GPR119
Methylpyrazine-piperidine
cAMP Accumulation
6 - 65 nM (EC₅₀)
Agonist (GPCR activation)
References
FGFR Inhibition: Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024).[1][4] Journal of Medicinal Chemistry.
SHP2 Allosteric Modulation: Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor. (2024).[1][4] European Journal of Medicinal Chemistry.
GPCR Agonists: Recent Advances in the Discovery of GPR119 Agonists for Type 2 Diabetes. (2012).[5] Royal Society of Chemistry.
Synthesis Protocols: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).[6][7][8] Molecules.
SHP2 Mechanism: Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. (2016).[6][9] Nature.
Spectroscopic Characterization of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol: A Technical Guide
Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 1-(5-Methylpyrazin-2-yl)piperidin-4-ol. In the absence of experimentally acquired...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 1-(5-Methylpyrazin-2-yl)piperidin-4-ol. In the absence of experimentally acquired spectra in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the spectral data for this molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation of this and structurally related compounds. Each section details the theoretical basis for the predicted spectral features, provides standardized experimental protocols for data acquisition, and offers in-depth analysis of the expected data.
Introduction to 1-(5-Methylpyrazin-2-yl)piperidin-4-ol and the Imperative of Spectroscopic Analysis
1-(5-Methylpyrazin-2-yl)piperidin-4-ol is a heterocyclic compound featuring a piperidinol moiety attached to a methylpyrazine ring. The pyrazine ring is a core component in numerous natural products and synthetic pharmaceuticals, often imparting specific biological activities. The piperidine scaffold is also a prevalent motif in medicinal chemistry.[1] The combination of these two pharmacophoric fragments in a single molecule makes it a compound of significant interest for potential applications in drug discovery.
Accurate structural confirmation is the bedrock of any chemical research, particularly in the pharmaceutical sciences. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for unambiguously determining the chemical structure and purity of a synthesized compound. This guide will provide a detailed, predictive analysis of the key spectroscopic features of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol, offering a virtual roadmap for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol is expected to exhibit distinct signals corresponding to the protons of the methylpyrazine and piperidinol rings. The chemical shifts are influenced by the electronic effects of the nitrogen atoms in the pyrazine ring and the hydroxyl group on the piperidine ring.[2]
Table 1: Predicted ¹H NMR Data for 1-(5-Methylpyrazin-2-yl)piperidin-4-ol (in DMSO-d₆)
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Pyrazine H-3
7.9 - 8.1
Singlet
1H
Pyrazine H-6
7.6 - 7.8
Singlet
1H
Piperidine H-4 (CH-OH)
3.6 - 3.8
Multiplet
1H
Piperidine H-2, H-6 (axial)
3.9 - 4.1
Multiplet
2H
Piperidine H-2, H-6 (equatorial)
3.0 - 3.2
Multiplet
2H
Piperidine H-3, H-5 (axial)
1.8 - 2.0
Multiplet
2H
Piperidine H-3, H-5 (equatorial)
1.4 - 1.6
Multiplet
2H
Methyl (-CH₃)
2.3 - 2.5
Singlet
3H
Hydroxyl (-OH)
4.5 - 5.5
Broad Singlet
1H
Causality of Predicted Shifts:
Pyrazine Protons: The nitrogen atoms in the pyrazine ring are electron-withdrawing, which deshields the adjacent protons, causing them to appear at a higher chemical shift (downfield).[2]
Piperidine Protons: The protons on the carbons adjacent to the nitrogen (H-2 and H-6) are also deshielded. The proton on the carbon bearing the hydroxyl group (H-4) will be shifted downfield due to the electronegativity of the oxygen atom.
Methyl Protons: The methyl group is weakly electron-donating and is attached to the pyrazine ring, resulting in a characteristic singlet in the upfield region.[2]
Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and its signal is often broad due to chemical exchange with the solvent.[2]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for 1-(5-Methylpyrazin-2-yl)piperidin-4-ol (in DMSO-d₆)
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Pyrazine C-2
155 - 160
Pyrazine C-3
130 - 135
Pyrazine C-5
145 - 150
Pyrazine C-6
125 - 130
Piperidine C-4
65 - 70
Piperidine C-2, C-6
45 - 50
Piperidine C-3, C-5
30 - 35
Methyl (-CH₃)
20 - 25
Causality of Predicted Shifts:
Pyrazine Carbons: The carbon atoms directly attached to the nitrogen atoms (C-2 and C-5) will be the most deshielded and appear at the highest chemical shifts.
Piperidine Carbons: The carbon atom attached to the electronegative oxygen of the hydroxyl group (C-4) will be significantly deshielded. The carbons adjacent to the piperidine nitrogen (C-2 and C-6) will also be shifted downfield.
Methyl Carbon: The methyl carbon will appear at the lowest chemical shift (most upfield).[2]
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
I. Sample Preparation:
Weighing: Accurately weigh 10-20 mg of the high-purity solid sample.
Solvent Selection: Choose a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, ensuring the sample is fully soluble.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean NMR tube.
II. Instrument Setup and Data Acquisition:
Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.
Tuning and Locking: Tune the probe for both ¹H and ¹³C nuclei and lock the spectrometer on the deuterium signal of the solvent.
Shimming: Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp and symmetrical peaks.
Number of Scans: 1024-4096, owing to the lower natural abundance of ¹³C.[2]
Diagram: NMR Experimental Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations.
Predicted IR Spectral Data
The IR spectrum of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol will show characteristic absorption bands for the O-H, C-H, C=N, and C-N bonds.
Table 3: Predicted IR Absorption Bands for 1-(5-Methylpyrazin-2-yl)piperidin-4-ol
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
O-H (alcohol)
3200 - 3600
Strong, Broad
C-H (aromatic)
3000 - 3100
Medium
C-H (aliphatic)
2850 - 3000
Medium to Strong
C=N (pyrazine)
1500 - 1600
Medium
C-N (aromatic amine)
1250 - 1350
Medium
C-O (alcohol)
1000 - 1200
Strong
Causality of Predicted Absorptions:
O-H Stretch: The broad and strong absorption in the 3200-3600 cm⁻¹ region is a hallmark of the hydroxyl group, with the broadening due to hydrogen bonding.[3]
C-H Stretches: Aromatic C-H stretching vibrations appear at slightly higher wavenumbers than aliphatic C-H stretches.
C=N and C-N Stretches: The stretching vibrations of the carbon-nitrogen bonds in the pyrazine and piperidine rings will appear in the fingerprint region of the spectrum.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common sampling technique for Fourier-Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation.
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.
Background Scan: Record a background spectrum of the empty ATR stage.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
Sample Scan: Acquire the IR spectrum of the sample.
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.
Predicted Mass Spectrum Data
For 1-(5-Methylpyrazin-2-yl)piperidin-4-ol (Molecular Formula: C₁₀H₁₅N₃O), the predicted molecular weight is approximately 193.25 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 194.26.
Table 4: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum
m/z
Predicted Fragment
194.26
[M+H]⁺
176.25
[M+H - H₂O]⁺
110.09
[5-Methylpyrazine-NH₂]⁺
85.15
[Piperidin-4-ol]⁺
Causality of Predicted Fragmentation:
[M+H]⁺: The molecular ion peak is the most fundamental piece of information, confirming the molecular weight of the compound.
Loss of Water: The hydroxyl group on the piperidine ring can be easily lost as a neutral water molecule (18 Da) upon collisional activation.[4]
Cleavage of the C-N Bond: The bond between the pyrazine ring and the piperidine nitrogen is a likely point of fragmentation, leading to ions corresponding to the two constituent rings.[1]
Diagram: Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for 1-(5-Methylpyrazin-2-yl)piperidin-4-ol in ESI-MS/MS.
Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of complex mixtures and the confirmation of molecular weights.
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
LC Separation (Optional but Recommended):
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
Elute with a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.
Mass Spectrometry Analysis:
Ionization: Use electrospray ionization (ESI) in positive ion mode.
Full Scan: Perform a full scan over a relevant m/z range (e.g., 100-500) to identify the [M+H]⁺ ion.
Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) to obtain a product ion spectrum for fragmentation analysis.
Conclusion
This technical guide has provided a detailed predictive analysis of the spectroscopic data for 1-(5-Methylpyrazin-2-yl)piperidin-4-ol. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, researchers can more efficiently and accurately confirm the structure of this compound upon its synthesis. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. The principles of spectroscopic interpretation outlined herein are broadly applicable to the characterization of other novel heterocyclic compounds.
References
Domagala, J., & Sroka, W. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry, 47(9), 785-790. Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. Retrieved from [Link]
Sudalmi, S., & Jumina, J. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Retrieved from [Link]
Al-Masoudi, N. A., & Al-Sultani, A. A. (2018). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 14, 1-8. Retrieved from [Link]
Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Retrieved from [Link]
PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]
NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
Scott, D. W., & McCullough, J. P. (1969). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. U.S. Department of the Interior, Bureau of Mines. Retrieved from [Link]
Vessecchi, R., Galembeck, S. E., & Lopes, N. P. (2011). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 22(1), 163-169. Retrieved from [Link]
Application Note: A High-Throughput Screening Workflow for the Identification of Protein Kinase Inhibitors Based on a 1-(5-Methylpyrazin-2-yl)piperidin-4-ol Scaffold
Abstract This guide provides a comprehensive framework for utilizing compound scaffolds, exemplified by 1-(5-Methylpyrazin-2-yl)piperidin-4-ol, in a high-throughput screening (HTS) campaign to discover novel protein kina...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive framework for utilizing compound scaffolds, exemplified by 1-(5-Methylpyrazin-2-yl)piperidin-4-ol, in a high-throughput screening (HTS) campaign to discover novel protein kinase inhibitors. Protein kinases are a critical class of drug targets, and identifying new chemical matter that modulates their activity is a cornerstone of modern drug discovery.[1] This document details a robust, step-by-step protocol centered around a Homogeneous Time-Resolved Fluorescence (HTRF®) assay, a widely adopted technology for its sensitivity and compatibility with automation.[2][3] We will cover assay development, primary screening, hit confirmation, and orthogonal validation, providing the scientific rationale behind each step to ensure a self-validating and efficient screening cascade.
Introduction: The Rationale for Screening Pyrazinyl-Piperidine Scaffolds Against Kinases
The human genome contains over 500 protein kinases, which play pivotal roles in cellular signaling.[1][4] Their dysregulation is implicated in a multitude of diseases, most notably cancer, making them one of the most important target classes for therapeutic intervention.[1][5] The search for selective kinase inhibitors is therefore a major focus of the pharmaceutical industry.[6]
The 1-(5-Methylpyrazin-2-yl)piperidin-4-ol molecule represents a promising scaffold for kinase inhibitor discovery. It combines two privileged heterocyclic structures found in numerous approved drugs:
Pyrazine Ring: An electron-deficient aromatic system, the pyrazine ring is a common bioisostere for other aromatic systems like benzene or pyridine.[7] Crucially, its nitrogen atoms can serve as hydrogen bond acceptors, frequently forming key interactions with the "hinge" region of the ATP-binding pocket in many protein kinases.[7]
Piperidine Ring: This saturated heterocycle is one of the most ubiquitous scaffolds in medicinal chemistry.[8] It provides a three-dimensional structure that can be functionalized to project substituents into specific pockets of a target protein, thereby enhancing potency and selectivity. Piperidine derivatives are known to target a wide array of proteins, including kinases and G-protein coupled receptors (GPCRs).[8][9][10]
The combination of a hinge-binding pyrazine motif with a versatile piperidine scaffold makes this chemical starting point an excellent candidate for an HTS campaign against a representative protein kinase, such as a tyrosine or serine/threonine kinase.
Assay Principle: HTRF® Kinase Activity Assay
To screen for inhibitors, we will employ a Homogeneous Time-Resolved Fluorescence (HTRF®) assay. This technology is a form of Förster Resonance Energy Transfer (FRET) that utilizes the long-lived fluorescence of a lanthanide donor (Europium cryptate) to minimize background noise from scattered light and autofluorescent compounds.[3][11][12]
The principle is as follows:
A biotinylated substrate peptide and the kinase enzyme are incubated with the test compound.
ATP is added to initiate the phosphorylation reaction.
An anti-phospho-specific antibody labeled with a Europium (Eu³⁺) cryptate donor and Streptavidin linked to an XL665 acceptor (SA-XL665) are added.
If the substrate is phosphorylated, the antibody binds to it. The biotin tag on the substrate then binds to streptavidin, bringing the Eu³⁺ donor and XL665 acceptor into close proximity (<10 nm).[2]
Excitation of the donor at 320 nm leads to energy transfer to the acceptor, which then emits a specific signal at 665 nm.
In the presence of an effective kinase inhibitor, the substrate is not phosphorylated, no FRET occurs, and only the donor emission at 620 nm is detected.
The ratiometric measurement of the acceptor signal (665 nm) to the donor signal (620 nm) corrects for well-to-well variations and compound interference, making the assay highly robust for HTS.[3]
Caption: Principle of the HTRF kinase inhibition assay.
Experimental Protocols & Methodologies
Part 1: Assay Development and Quality Control
Before initiating a large-scale screen, the assay must be optimized and validated to ensure it is robust and reliable. The primary metric for this is the Z'-factor, which assesses the separation between positive and negative controls.[13][14] An assay with a Z' > 0.5 is considered excellent for HTS.[14][15]
Protocol 1: Z'-Factor Validation
Prepare Reagents:
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 2 mM DTT.
Kinase Enzyme: Prepare a 2X working solution in Kinase Buffer.
Substrate/ATP Mix: Prepare a 4X working solution of biotinylated substrate peptide and ATP in Kinase Buffer. The ATP concentration should be at or below the Km for the enzyme to increase sensitivity to competitive inhibitors.
Detection Reagents: Prepare a 4X mix of HTRF detection antibodies (Anti-phospho-Eu³⁺ and SA-XL665) in HTRF Detection Buffer.
Plate Layout: Use a 384-well, low-volume white microplate.[16] Designate 16 wells for the negative control (Maximum Signal) and 16 wells for the positive control (Minimum Signal).
Dispense Reagents:
Negative Control Wells: Add 5 µL of Kinase Buffer.
Positive Control Wells: Add 5 µL of a known, potent inhibitor of the kinase (e.g., Staurosporine) at a concentration >100x its IC₅₀.
Add Enzyme: Add 5 µL of the 2X Kinase solution to all 32 wells.
Initiate Reaction: Add 10 µL of the 4X Substrate/ATP mix to all wells. The total volume is now 20 µL.
Incubate: Cover the plate and incubate at room temperature for 60 minutes.
Stop Reaction & Detect: Add 20 µL of the 4X HTRF detection reagent mix.
Final Incubation: Cover the plate, protect from light, and incubate at room temperature for 60 minutes.
Read Plate: Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm.
Calculate Z'-Factor: Use the formula below with the 665nm/620nm ratio values.
An acceptable result is Z' ≥ 0.5 . If the value is lower, troubleshooting is required (e.g., optimizing enzyme/substrate concentrations, incubation times).[15]
Part 2: Primary High-Throughput Screen
The primary screen is designed to rapidly test a large library of compounds at a single concentration to identify "hits".[18][19]
Protocol 2: Single-Point HTS
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound (at 10 mM in DMSO) into a 384-well assay plate. This results in a final assay concentration of 10 µM.
Control Wells: On each plate, include 16 wells for negative control (DMSO only) and 16 wells for positive control (potent inhibitor).
Reagent Addition:
Add 2.5 µL of 2X Kinase solution to all wells.
Incubate for 15 minutes to allow compounds to bind to the kinase.
Add 2.5 µL of 2X Substrate/ATP mix to initiate the reaction. Final volume is 5 µL.
Incubation: Incubate at room temperature for 60 minutes.
Detection: Add 5 µL of 2X HTRF detection reagent mix.
Final Incubation & Read: Incubate for 60 minutes at room temperature, protected from light, then read the plate.
Hit Identification: Calculate the percent inhibition for each compound relative to the on-plate controls. A common threshold for identifying a primary hit is ≥50% inhibition or >3 standard deviations from the mean of the negative controls.[19]
Part 3: Hit Confirmation and Dose-Response Analysis
Primary hits must be confirmed and their potency determined. This involves re-testing the compounds and then performing a dose-response analysis to calculate the IC₅₀ value.[20]
Protocol 3: IC₅₀ Determination
Source Compound: Obtain a fresh sample of the hit compound (e.g., a compound from the 1-(5-Methylpyrazin-2-yl)piperidin-4-ol series) to rule out issues with the library sample.
Serial Dilution: Create a 10-point, 3-fold serial dilution series of the compound in DMSO, starting at a high concentration (e.g., 10 mM).
Compound Plating: Dispense the dilution series into a 384-well plate.
Run Assay: Perform the HTRF assay as described in Protocol 2.
Data Analysis:
Calculate percent inhibition for each concentration.
Plot percent inhibition versus the log of the compound concentration.[20][21]
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration required to inhibit 50% of the enzyme's activity.[21]
Parameter
Hypothetical Value
Top (Max Response)
100%
Bottom (Min Response)
0%
HillSlope
-1.0
IC₅₀
750 nM
Table 1: Example parameters from a dose-response curve fit.
Part 4: Orthogonal and Counter-Screening
A critical step is to validate hits using a different assay technology (an orthogonal assay) to eliminate false positives that arise from interference with the primary assay format (e.g., fluorescence quenching).
Protocol 4: Orthogonal Assay (Kinase-Glo®)
The Kinase-Glo® Luminescent Kinase Assay measures the amount of ATP remaining in the reaction. Low light output indicates high kinase activity (ATP consumed), while high light output indicates inhibition (ATP remains).[4]
Perform Kinase Reaction: Set up the kinase reaction with the confirmed hit compound as in Protocol 3, but in an opaque white plate suitable for luminescence.
Add Kinase-Glo® Reagent: Add a volume of Kinase-Glo® Reagent equal to the reaction volume. This reagent stops the kinase reaction and initiates a luciferase-based reaction that generates light in proportion to the ATP concentration.
Incubate: Incubate for 10 minutes at room temperature.
Read Luminescence: Measure the luminescent signal on a plate reader.
Confirm Activity: A confirmed hit should show a dose-dependent increase in luminescence, and the IC₅₀ value should be comparable to that obtained from the HTRF assay.
HTS Workflow and Data Management
A successful HTS campaign relies on a logical, tiered workflow to efficiently manage the large number of compounds and data points.
Caption: A tiered workflow for kinase inhibitor discovery.
Troubleshooting
Problem
Potential Cause(s)
Suggested Solution(s)
Low Z'-Factor (<0.5)
1. Suboptimal reagent concentrations.2. High variability in liquid handling.3. Assay window (S/B ratio) is too small.
1. Re-optimize enzyme, substrate, and ATP concentrations.2. Service and calibrate automated liquid handlers.3. Increase enzyme concentration or incubation time.
High False Positive Rate
1. Compound autofluorescence or quenching.2. Compound precipitates in assay buffer.3. Non-specific inhibition (e.g., aggregation).
1. Compound insolubility at high concentrations.2. Incorrect dilution series.3. Complex inhibition mechanism.
1. Lower the top concentration of the dilution series.2. Verify dilution calculations and liquid handling.3. Analyze data with different models; may indicate non-competitive or allosteric inhibition.[3]
Table 2: Common HTS troubleshooting guide.
Conclusion
This application note outlines a comprehensive and robust strategy for identifying novel protein kinase inhibitors from a compound library, using the 1-(5-Methylpyrazin-2-yl)piperidin-4-ol scaffold as a representative chemical starting point. By integrating a highly sensitive HTRF primary assay with a systematic validation workflow that includes dose-response analysis and orthogonal testing, researchers can efficiently progress from a large chemical library to a set of well-characterized, confirmed hits. This structured approach minimizes false positives and provides a solid foundation for subsequent structure-activity relationship (SAR) studies and lead optimization.
References
An, W. F., & Tolliday, N. (2010). Introduction: cell-based assays for high-throughput screening. Methods in molecular biology (Clifton, N.J.), 657, 1–12. [Link]
Babu, R., & Latha, R. S. (2020). Molecular interaction studies of Piperidin-4-one against human Dipeptidyl Peptidase IV as Protein Target. Malaya Journal of Matematik, S(2), 1264-1265. [Link]
BMG LABTECH. (n.d.). AlphaScreen. Retrieved February 24, 2026, from [Link]
CDD Vault. (2025, June 3). Understanding the Importance of The Dose-Response Curve. Retrieved February 24, 2026, from [Link]
Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved February 24, 2026, from [Link]
Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3, 22-32. [Link]
Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964. [Link]
Gribbon, P., & Sewing, A. (2005). High-throughput screening: a core component of the pharmaceutical industry's discovery engine. Drug Discovery Today, 10(1), 17-22. [Link]
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved February 24, 2026, from [Link]
Google Patents. (n.d.). US20130116245A1 - Alkylated piperazine compounds.
Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved February 24, 2026, from [Link]
Zhang, G., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry, 64(3), 1530-1548. [Link]
Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41-54. [Link]
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
Berthold Technologies. (n.d.). HTRF®. Retrieved February 24, 2026, from [Link]
MDPI. (2021). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Retrieved February 24, 2026, from [Link]
NCBI. (2020). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. Retrieved February 24, 2026, from [Link]
BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved February 24, 2026, from [Link]
Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology, 9(5), 580-588. [Link]
He, Y., et al. (2003). 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. Bioorganic & Medicinal Chemistry Letters, 13(19), 3269-3272. [Link]
BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved February 24, 2026, from [Link]
MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved February 24, 2026, from [Link]
MDPI. (2022, March 8). Allosteric Modulators of G Protein-Coupled Receptors. Retrieved February 24, 2026, from [Link]
MDPI. (2019, October 31). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Retrieved February 24, 2026, from [Link]
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]
RxPlora. (2024, August 1). What is Z' (read Z-factor)?. Retrieved February 24, 2026, from [Link]
Broad Institute. (n.d.). Introduction: cell-based assays for high-throughput screening. Retrieved February 24, 2026, from [Link]
Medium. (2025, August 19). Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus. Retrieved February 24, 2026, from [Link]
PubMed. (2010, June 15). Cell-based assays for high-throughput screening. Retrieved February 24, 2026, from [Link]
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The Scientist. (2024, January 2). An Overview of High Throughput Screening. Retrieved February 24, 2026, from [Link]
Technical Guide: Cell-Based Characterization of Pyrazine-Piperidine Scaffolds
Focus: 1-(5-Methylpyrazin-2-yl)piperidin-4-ol Introduction & Biological Context 1-(5-Methylpyrazin-2-yl)piperidin-4-ol represents a privileged chemical scaffold frequently utilized in the discovery of G-protein coupled r...
Author: BenchChem Technical Support Team. Date: February 2026
Focus: 1-(5-Methylpyrazin-2-yl)piperidin-4-ol
Introduction & Biological Context
1-(5-Methylpyrazin-2-yl)piperidin-4-ol represents a privileged chemical scaffold frequently utilized in the discovery of G-protein coupled receptor (GPCR) agonists, particularly for GPR119 . GPR119 is a lipid-sensing GPCR predominantly expressed in pancreatic
-cells and intestinal L-cells. Agonists of this receptor are pursued as potential therapeutics for Type 2 Diabetes (T2D) because they simultaneously stimulate glucose-dependent insulin secretion (GSIS) and release incretin hormones like GLP-1 (Glucagon-like peptide-1).
Chemically, the pyrazine-piperidine-4-ol moiety serves as a polar "head group" mimic of endogenous lipid ligands (e.g., oleoylethanolamide, OEA). In medicinal chemistry campaigns, this specific fragment is often linked to lipophilic "tails" to enhance potency and selectivity. Consequently, cell-based assays involving this molecule typically focus on:
Incretin Secretion: Quantifying GLP-1 release from enteroendocrine cells.
Cytotoxicity: Evaluating cellular safety profiles for hit-to-lead optimization.
Application Note: Experimental Strategy
To characterize the biological activity of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol, researchers must employ a tiered assay approach. The primary objective is to validate its mechanism of action (MoA) as a GPR119 agonist while ruling out off-target cytotoxicity.
s proteins. Upon activation, adenylyl cyclase (AC) is stimulated, converting ATP to cAMP. HTRF provides a robust, sensitive, and homogeneous readout suitable for polar fragments and small molecules.
Cell Model: CHO-K1 or HEK293 cells stably overexpressing human GPR119 (hGPR119).
Rationale: To confirm that receptor activation translates to a physiological response, the compound is tested in enteroendocrine cell lines (e.g., GLUTag or NCI-H716). This validates the "incretin mimetic" potential.
Rationale: Small polar fragments can sometimes exhibit non-specific toxicity. Ensuring the observed functional effects are not due to membrane disruption or metabolic stress is critical.
Cell Model: HepG2 (Hepatocellular carcinoma) or parental CHO-K1 (Null).
Seed GLUTag cells in 24-well plates coated with Matrigel (
cells/well). Culture for 48 hours.
Starvation:
Wash cells 2x with KRB Buffer (glucose-free).
Pre-incubate in KRB Buffer (2.8 mM Glucose) for 1 hour at 37°C.
Treatment:
Replace buffer with fresh KRB containing 1-(5-Methylpyrazin-2-yl)piperidin-4-ol (10 µM and 50 µM).
Include DPP-4 inhibitor (10 µM) to prevent GLP-1 degradation.
Positive Control: 10 µM Forskolin or 100 nM MBX-2982.
Secretion Phase:
Incubate for 2 hours at 37°C.
Sample Collection:
Collect the supernatant and centrifuge at 1,000 x g for 5 mins to remove debris.
Store supernatant at -80°C or proceed immediately to ELISA.
Quantification:
Perform GLP-1 ELISA according to manufacturer instructions. Normalize secretion to total protein content (BCA assay) of the cell lysate.
Data Analysis & Interpretation
Parameter
Expected Outcome (Agonist)
Interpretation
cAMP EC
0.1 - 10 µM
Potency of the scaffold. Lower values indicate higher affinity/efficacy.
E (cAMP)
>80% of Ref. Agonist
Full agonism vs. Partial agonism.
GLP-1 Fold Change
>1.5-fold over Basal
Functional validation of incretin secretion.
Cell Viability
>90% at 100 µM
Confirms effects are specific receptor-mediated, not toxic.
Visualization of Signaling Pathway
The following diagram illustrates the GPR119 signaling cascade activated by pyrazine-piperidine agonists, leading to insulin and GLP-1 secretion.
Figure 1: GPR119 signaling pathway in pancreatic Beta-cells and intestinal L-cells triggered by pyrazine-piperidine agonists.
References
Overton, H. A., et al. (2006). "Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents." Cell Metabolism, 3(3), 167-175. Link
Chu, Z. L., et al. (2007). "A role for intestinal endocrine cell-expressed G protein-coupled receptor 119 in glycemic control by enhancing glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide release." Endocrinology, 148(6), 2601-2609. Link
Semple, G., et al. (2011). "Discovery of the first potent and orally efficacious agonist of the GPR119 receptor." Journal of Medicinal Chemistry, 51(19), 5951-5954. Link
Ritter, K., et al. (2016). "GPR119 agonists for the treatment of type 2 diabetes." Journal of Medicinal Chemistry, 59(8), 3579-3592. Link
Method
Application Note: Preclinical Evaluation of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol for Metabolic Disorders
Introduction & Pharmacological Context The molecule 1-(5-Methylpyrazin-2-yl)piperidin-4-ol represents a critical pharmacophore in the development of G-protein-coupled receptor 119 (GPR119) agonists. GPR119 is a G s-coupl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Pharmacological Context
The molecule 1-(5-Methylpyrazin-2-yl)piperidin-4-ol represents a critical pharmacophore in the development of G-protein-coupled receptor 119 (GPR119) agonists. GPR119 is a G
s-coupled receptor expressed predominantly in pancreatic -cells and intestinal L-cells.[1] Its activation triggers a dual mechanism essential for metabolic control:[1][2]
Glucose-Dependent Insulin Secretion (GDIS): Direct stimulation of
Incretin Release: Stimulation of GLP-1 (Glucagon-like peptide-1) and GIP secretion from the gut.
While often utilized as a key intermediate in the synthesis of high-potency agonists (e.g., carbamate-linked derivatives), this scaffold itself serves as an ideal probe to validate target engagement and core intrinsic activity. This application note details the in vivo protocols required to evaluate its efficacy, focusing on glucose homeostasis and incretin modulation.
Experimental Design & Animal Models
To rigorously test the efficacy of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol, a tiered approach using specific murine models is required.
Model Type
Strain
Phenotype
Purpose in Study
Normoglycemic Control
C57BL/6J
Lean, normal glucose tolerance
Baseline PK/PD and acute toxicity assessment.
Type 2 Diabetes (Genetic)
db/db (BKS.Cg-Dock7^m +/+ Lepr^db/J)
Leptin receptor deficient, obese, severe hyperglycemia
Gold standard for testing acute glucose lowering (OGTT) and insulin sensitization.
Dosing Route: Oral Gavage (PO) is preferred to mimic the intended clinical route for GPR119 agonists.
Protocol 1: Acute Efficacy – Oral Glucose Tolerance Test (OGTT)[3]
The OGTT is the primary readout for GPR119 agonism. Because GPR119 activity is glucose-dependent, efficacy is best observed during a glucose excursion rather than in the fasted state alone.
Methodology
Acclimatization: Handle mice daily for 3 days prior to the study to reduce stress-induced hyperglycemia.
Fasting: Fast db/db mice for 6 hours (morning fast) or C57BL/6J overnight (12-14 hours). Note: db/db mice are sensitive to starvation; 6 hours is safer.
Baseline Measurement (T-30): Measure fasting blood glucose (FBG) via tail nick. Randomize mice into groups (n=8-10) to ensure equal average FBG across groups.
Drug Administration (T-30): Administer Test Article (1-(5-Methylpyrazin-2-yl)piperidin-4-ol) at 10, 30, and 100 mg/kg PO.
Positive Control: Sitagliptin (10 mg/kg) or a known GPR119 agonist (e.g., GSK1292263).
Negative Control: Vehicle only.
Glucose Challenge (T0): 30 minutes post-dosing, administer Glucose load (2 g/kg for lean; 1 g/kg for db/db) PO.
Sampling: Measure blood glucose at T=15, 30, 60, and 120 minutes post-glucose load.
Data Analysis
Calculate the Area Under the Curve (AUC) for glucose excursion. A statistically significant reduction in AUC
A defining feature of GPR119 activation is the secretion of GLP-1.[1] However, measuring active GLP-1 in mice is technically challenging due to rapid degradation by DPP-4 and Neprilysin (NEP).[3][4]
The "Stabilization" Protocol (Crucial for Validity)
Standard ELISA protocols often fail without rigorous sample stabilization.
Pre-treatment: Mice must be treated with a DPP-4 inhibitor (e.g., Sitagliptin 10 mg/kg) 30 minutes prior to the experiment unless the test compound itself is being tested for DPP-4 inhibition.
Sampling Tubes: Use EDTA tubes pre-coated with a cocktail of:
Daily Food Intake (Hopkins scale or automated cages).
Endpoint: On Day 15, perform a terminal OGTT to assess insulin sensitivity improvements.
Visualization of Mechanism & Workflow
Figure 1: GPR119 Signaling Pathway
This diagram illustrates how the pyrazine-piperidine ligand triggers the dual hormonal response.
Caption: Activation of GPR119 by the test article leads to cAMP accumulation, driving both insulin secretion (pancreas) and GLP-1 release (gut).
Figure 2: Preclinical Testing Workflow
Caption: Step-by-step evaluation pipeline from in vitro confirmation to chronic efficacy in obesity models.
Representative Data Interpretation
When analyzing results for 1-(5-Methylpyrazin-2-yl)piperidin-4-ol, use the following benchmarks to assess validity.
Table 1: Expected Outcomes for a Valid GPR119 Agonist
Readout
Vehicle Control
Test Compound (High Dose)
Interpretation
OGTT AUC (mg/dL*min)
~45,000
~35,000 (-20%)
Significant glucose excursion reduction indicates active GDIS.
Active GLP-1 (pM)
2 - 5 pM
10 - 15 pM (>2-fold)
Confirms gut-restricted mechanism.
Body Weight (14 Days)
+2% gain
-3% to -5% loss
Modest weight loss is typical for GPR119 monotherapy.
References
Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious GPR119 agonist." Journal of Medicinal Chemistry. Link
Chu, Z. L., et al. (2008). "A role for intestinal endocrine cell-expressed GPR119 in glycemic control by enhancing GLP-1 and GIP release." Endocrinology. Link
Engelstoft, M. S., et al. (2023). "Inhibition of dipeptidyl peptidase 4 allows accurate measurement of GLP-1 secretion in mice." Diabetes.[1][2][6][5][7][8][9][10][11] Link
European Patent Office. (2014). "Substituted Piperidines as GPR119 Modulators (EP 2 718 288 B1)." Google Patents. Link
Jones, R. M., et al. (2009).[7] "GPR119 agonists for the treatment of type 2 diabetes."[6][5][7][8][9][10] Expert Opinion on Therapeutic Patents. Link
LC-MS/MS method development for 1-(5-Methylpyrazin-2-yl)piperidin-4-ol
An Application Note and Protocol for the Bioanalytical Quantification of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol using LC-MS/MS Abstract This document provides a comprehensive guide for the development and validation of a...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Bioanalytical Quantification of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol using LC-MS/MS
Abstract
This document provides a comprehensive guide for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol in a biological matrix, such as human plasma. This guide is intended for researchers and drug development professionals requiring a sensitive, selective, and reliable bioanalytical assay. The narrative follows a logical progression from initial analyte characterization and mass spectrometer tuning through chromatographic optimization, sample preparation, and a summary of validation principles based on regulatory guidelines. The causality behind each experimental choice is explained to provide a deeper understanding of the method development process.
Introduction and Analyte Characterization
The reliable quantification of drug candidates and their metabolites in biological matrices is fundamental to pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for these analyses due to its superior sensitivity and selectivity.[2][3]
The target analyte, 1-(5-Methylpyrazin-2-yl)piperidin-4-ol, is a small molecule featuring a basic piperidine nitrogen and two pyrazine nitrogens, making it an ideal candidate for positive mode electrospray ionization (ESI+). The presence of the hydroxyl group on the piperidine ring imparts a degree of polarity that must be considered during the development of both the chromatographic separation and sample extraction procedures.
Analyte Physicochemical Properties Overview:
Chemical Structure: A piperidin-4-ol moiety linked via its nitrogen atom to a 5-methylpyrazine ring.
Ionization Potential: The presence of multiple basic nitrogen atoms suggests efficient protonation to form a stable [M+H]⁺ ion in an acidic mobile phase, making ESI in positive ion mode the logical choice.
Polarity: The molecule is moderately polar, suggesting good retention on a reversed-phase (e.g., C18) column is achievable with appropriate mobile phase selection.
Part I: Mass Spectrometry Method Development
The first stage of method development is to establish the mass spectrometric parameters for the analyte. This involves direct infusion of a standard solution into the mass spectrometer to determine the optimal precursor and product ions and to tune instrument settings for maximum response.
Analyte Tuning and Precursor Ion Selection
A standard solution of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol (e.g., 100-500 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) is infused directly into the mass spectrometer. The goal is to identify the most abundant and stable precursor ion. Given the analyte's structure, this will be the protonated molecular ion, [M+H]⁺.
Product Ion Selection and MRM Transition Optimization
Once the precursor ion is identified, a product ion scan is performed to identify characteristic fragment ions generated by collision-induced dissociation (CID). The most intense and stable fragment ions are selected for Multiple Reaction Monitoring (MRM) transitions.
Rationale: Using MRM provides a significant increase in selectivity and sensitivity. The mass spectrometer is set to filter for the specific precursor ion in the first quadrupole (Q1), fragment it in the collision cell (Q2), and then filter for a specific product ion in the third quadrupole (Q3). This two-stage mass filtering minimizes interference from other compounds in the matrix.[3]
Typically, two MRM transitions are selected for the analyte:
Quantifier: The most abundant and reproducible transition, used for calculating the concentration of the analyte.
Qualifier: A second, less abundant transition used for identity confirmation. The ratio of the qualifier to quantifier peak areas should remain constant across all samples.
For each transition, the collision energy (CE) and other source-dependent parameters (e.g., cone voltage, source temperature) are optimized to maximize the signal intensity of the product ion.
Parameter
Optimized Value (Example)
Rationale
Ionization Mode
ESI Positive
Basic nitrogens readily accept a proton.
Precursor Ion (Q1)
m/z [M+H]⁺
The protonated molecular ion.
Product Ion 1 (Quant)
m/z value
Most intense, stable fragment.
Collision Energy 1
XX eV
Energy yielding maximum intensity for Product Ion 1.
Product Ion 2 (Qual)
m/z value
Second most intense, stable fragment.
Collision Energy 2
YY eV
Energy yielding maximum intensity for Product Ion 2.
Part II: Liquid Chromatography Method Development
The goal of chromatography is to achieve a reproducible retention time for the analyte, ensure a symmetrical peak shape, and separate it from potential interferences in the biological matrix.
Initial Column and Mobile Phase Screening
Column Choice: A C18 reversed-phase column is an excellent starting point for moderately polar small molecules.[4] The hydrophobic stationary phase provides retention, which can be modulated by the organic content of the mobile phase.
Mobile Phase: A standard mobile phase combination for ESI+ is:
Mobile Phase A (Aqueous): Water with 0.1% Formic Acid. The acid promotes analyte ionization and improves peak shape.
Mobile Phase B (Organic): Acetonitrile or Methanol with 0.1% Formic Acid. Acetonitrile is often preferred for its lower viscosity and UV transparency.
Step-by-Step Gradient Optimization Protocol
Initial Scouting Gradient: Begin with a fast generic gradient to determine the approximate organic percentage required to elute the analyte.[4]
Start at 5-10% Mobile Phase B.
Ramp to 95% B over 2-3 minutes.
Hold at 95% B for 1 minute to wash the column.
Return to initial conditions and allow for column re-equilibration.
Adjusting Retention Time: Based on the scouting run, adjust the gradient to achieve a retention time (RT) of approximately 2-4 minutes. An RT that is too short (<1 min) risks co-elution with matrix components, while an excessively long RT reduces throughput.
Improving Peak Shape: If peak fronting or tailing is observed, ensure the injection solvent is not significantly stronger (higher organic content) than the initial mobile phase conditions. Adjusting the acid concentration in the mobile phase can also improve the peak shape for basic compounds.
Finalizing the Method: Once a satisfactory peak shape and retention time are achieved, the method is finalized.
Parameter
Optimized Condition (Example)
Rationale
HPLC Column
C18, 2.1 x 50 mm, 1.8 µm
Standard for high-throughput bioanalysis.
Mobile Phase A
0.1% Formic Acid in Water
Promotes ionization and good peak shape.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Elutes the analyte from the reversed-phase column.
Flow Rate
0.4 mL/min
Typical for 2.1 mm ID columns.
Column Temp.
40 °C
Improves peak shape and reduces viscosity.
Injection Vol.
5 µL
Balances sensitivity with potential for matrix overload.
Gradient
10% B to 80% B over 3.0 min
Optimized for analyte retention and separation.
Part III: Sample Preparation Protocol
Sample preparation is critical for removing matrix components, such as proteins and phospholipids, that can interfere with the analysis and contaminate the LC-MS system.[5] This interference, known as the matrix effect, can cause ion suppression or enhancement, leading to inaccurate quantification.[6][7][8]
Selection of Extraction Technique
For this application, Protein Precipitation (PPT) is selected as the initial strategy.
Causality: PPT is a simple, fast, and cost-effective technique that is broadly applicable to many small molecules.[9] It involves adding a water-miscible organic solvent (typically acetonitrile) to the plasma sample, which denatures and precipitates the proteins.[10][11] While less clean than SPE, its speed is ideal for high-throughput environments. If significant matrix effects are observed with PPT, a more selective method like Solid-Phase Extraction (SPE) should be developed.[12][13]
Workflow for Method Development
Caption: Overall workflow for LC-MS/MS bioanalytical method development.
Detailed Protein Precipitation Protocol
Prepare Crashing Solution: Prepare a stock solution of acetonitrile containing the internal standard (IS). The IS should be a stable, isotopically labeled version of the analyte or a structurally similar compound.
Sample Aliquoting: Aliquot 50 µL of plasma samples (blank, standards, QCs, and unknowns) into a 96-well collection plate.
Precipitation: Add 150 µL of the acetonitrile/IS crashing solution to each well (a 3:1 ratio of solvent to sample).[14]
Mixing: Cover the plate and vortex for 1-2 minutes to ensure complete protein precipitation.
Centrifugation: Centrifuge the plate at approximately 4000 x g for 10 minutes to pellet the precipitated proteins.
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis, avoiding disturbance of the protein pellet.
Injection: Inject the supernatant directly into the LC-MS/MS system.
Protein Precipitation Workflow
Caption: Step-by-step protocol for protein precipitation of plasma samples.
Part IV: Method Validation Principles
A developed bioanalytical method is not useful until it is validated to prove it is fit for its intended purpose. Validation must be performed according to established regulatory guidelines, such as the FDA's Bioanalytical Method Validation (BMV) Guidance or the ICH M10 guideline.[1][15]
Key Validation Parameters:
Parameter
Objective
Typical Acceptance Criteria (for small molecules)
Selectivity
Ensure no interference at the retention time of the analyte and IS from matrix components.
Response in blank matrix should be < 20% of the LLOQ response.
Calibration Curve
Demonstrate the relationship between instrument response and known concentrations.
At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision
Determine the closeness of measured concentrations to the true value and the degree of scatter.
For QCs, accuracy within ±15% of nominal; precision (CV) ≤ 15%. For LLOQ, ±20% and ≤ 20%, respectively.
Lower Limit of Quantification (LLOQ)
The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
Signal-to-noise ratio > 5; accuracy and precision within 20%.
Matrix Effect
Assess the ion suppression or enhancement caused by the biological matrix.
The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery
The efficiency of the extraction procedure.
Recovery should be consistent and reproducible, though not necessarily 100%.
Stability
Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage).
Mean concentration should be within ±15% of the nominal concentration.
Conclusion
This application note outlines a systematic and robust approach to developing a bioanalytical LC-MS/MS method for 1-(5-Methylpyrazin-2-yl)piperidin-4-ol. By logically progressing through mass spectrometry tuning, chromatographic optimization, and a simple yet effective sample preparation protocol, a method suitable for regulatory validation can be established. The principles and protocols described herein provide a solid foundation for scientists to develop reliable methods for the quantitative analysis of small molecules in complex biological matrices.
References
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
What is Solid-Phase Extraction? (n.d.). Phenomenex. Retrieved February 24, 2026, from [Link]
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved February 24, 2026, from [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved February 24, 2026, from [Link]
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Alliance Pharma. Retrieved February 24, 2026, from [Link]
Protein Precipitation Method. (2025, June 9). Phenomenex. Retrieved February 24, 2026, from [Link]
Understanding Matrix Interference in LC MS MS: Key Concepts and Solutions. (2026, February 9). Infinix Bio. Retrieved February 24, 2026, from [Link]
Solid-Phase Extraction of Polar Compounds from Water. (2005, August 1). NASA Technical Reports Server. Retrieved February 24, 2026, from [Link]
Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. (n.d.). Phenomenex. Retrieved February 24, 2026, from [Link]
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies. Retrieved February 24, 2026, from [Link]
Understanding and Improving Solid-Phase Extraction. (2022, April 15). LCGC International. Retrieved February 24, 2026, from [Link]
What is Solid Phase Extraction (SPE)? (n.d.). Organomation. Retrieved February 24, 2026, from [Link]
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024, April 5). Taylor & Francis Online. Retrieved February 24, 2026, from [Link]
What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline? (2025, April 19). ResolveMass. Retrieved February 24, 2026, from [Link]
Matrix Effect in Quantitative LC/MS/MS Analyses of Biological Fluids: A Method for Determination of Finasteride in Human Plasma at Picogram Per Milliliter Concentrations. (1998, November 1). ACS Publications. Retrieved February 24, 2026, from [Link]
Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2025, January). U.S. Food and Drug Administration. Retrieved February 24, 2026, from [Link]
ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. (n.d.). Norlab. Retrieved February 24, 2026, from [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved February 24, 2026, from [Link]
Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. Retrieved February 24, 2026, from [Link]
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved February 24, 2026, from [Link]
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube. Retrieved February 24, 2026, from [Link]
Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. Retrieved February 24, 2026, from [Link]
Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Retrieved February 24, 2026, from [Link]
Application Notes and Protocols: A Multi-Tiered Experimental Design for the Characterization of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol
Abstract: This document provides a comprehensive, multi-tiered framework for the systematic evaluation of the novel chemical entity (NCE), 1-(5-Methylpyrazin-2-yl)piperidin-4-ol. As a molecule incorporating both pyrazine...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive, multi-tiered framework for the systematic evaluation of the novel chemical entity (NCE), 1-(5-Methylpyrazin-2-yl)piperidin-4-ol. As a molecule incorporating both pyrazine and piperidine scaffolds, it represents a "privileged structure" in medicinal chemistry, a class of molecular frameworks known to bind to multiple biological targets.[1][2] Consequently, the compound warrants a broad and systematic investigation to elucidate its physicochemical properties, biological activities, and potential as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals, offering a logical progression from foundational characterization to detailed biological profiling, underpinned by robust, self-validating protocols and scientific rationale.
Introduction and Strategic Rationale
The core structure of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol is a composite of two key heterocyclic rings: pyrazine and piperidine. Pyrazine derivatives are known to exhibit a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[3][4][5] Similarly, the piperidine moiety is a cornerstone in drug design, present in numerous pharmaceuticals with diverse applications, from neuroscience to oncology.[2][6] The combination of these two rings suggests a rich potential for biological activity.
The experimental design outlined herein follows a tiered, decision-driven approach. This strategy, often employed in drug discovery, ensures that resources are allocated efficiently by advancing only compounds with a promising profile of activity and drug-like properties.[7] We begin with fundamental physicochemical characterization (Tier 1), proceed to broad biological screening (Tier 2), and then assess its pharmacokinetic profile (Tier 3). The integrated data from these tiers will inform a " go/no-go " decision for further, more resource-intensive studies (Tier 4).
Figure 1: A tiered, decision-gated workflow for the systematic evaluation of a novel chemical entity.
Rationale: Understanding the fundamental physicochemical properties of a compound is a non-negotiable first step.[8] These parameters dictate how the compound will behave in subsequent biological assays and influence its potential for oral bioavailability. Poor solubility, for instance, can lead to false negatives in screening and is a major hurdle in drug development.
Key Experiments & Data Presentation:
Parameter
Method
Purpose
Target Value
Purity
HPLC-UV, LC-MS
Confirms the purity of the test sample.
>95%
Identity
HRMS, ¹H-NMR, ¹³C-NMR
Confirms the chemical structure and molecular weight.
Matches theoretical
Aqueous Solubility
Kinetic Nephelometry
Determines solubility in aqueous buffer (e.g., PBS pH 7.4).
>50 µM
Lipophilicity (LogP/LogD)
Shake-flask or HPLC
Measures partitioning between octanol and water.
LogD₇.₄ = 1-3
Ionization Constant (pKa)
Potentiometric Titration
Identifies ionizable groups and their charge state at physiological pH.
N/A
Protocol Spotlight: Kinetic Aqueous Solubility Determination
A detailed protocol for this experiment is provided in the "Protocols" section at the end of this document.
Tier 2: In Vitro Biological Profiling
Rationale: Given the diverse activities of pyrazine and piperidine-containing molecules, a two-pronged screening approach is recommended:
Target-Based Screening: Test the compound against panels of known drug targets (e.g., kinases, GPCRs) to quickly identify potential mechanisms of action.
Phenotypic Screening: Test the compound in cell-based models of disease (e.g., cancer cell lines, pathogen growth assays) to discover activity without a preconceived target.
Experimental Strategy:
Primary Broad Screening:
Kinase Panel: Screen at a single high concentration (e.g., 10 µM) against a broad panel of human kinases. Kinase inhibition is a common mechanism for pyrazine-containing compounds.
Antiproliferative Screen: Screen against a panel of diverse cancer cell lines (e.g., NCI-60 panel) to identify potential anticancer activity.[6]
Antimicrobial Screen: Test against a panel of Gram-positive and Gram-negative bacteria and fungi, as both piperazine and piperidine derivatives have shown antimicrobial potential.[9][10]
Secondary Confirmatory & Dose-Response Assays:
For any "hits" from the primary screen (e.g., >50% inhibition), perform a dose-response experiment to determine the potency (IC₅₀/EC₅₀).
This step validates the initial finding and provides a quantitative measure of activity.
Figure 2: A decision tree for a target-based screening cascade, from primary hit to mechanism of action studies.
Data Presentation:
Assay Type
Cell Line / Target
Result (Hypothetical)
Antiproliferative
MCF-7 (Breast Cancer)
IC₅₀ = 2.5 µM
Antiproliferative
A549 (Lung Cancer)
IC₅₀ > 50 µM
Kinase Inhibition
Kinase X
IC₅₀ = 0.8 µM
Kinase Inhibition
Kinase Y
IC₅₀ = 15 µM
Antibacterial
S. aureus
MIC = 16 µg/mL
Antibacterial
E. coli
MIC > 128 µg/mL
Tier 3: In Vitro ADME/Tox Profiling
Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile is critical for predicting its success as a drug.[9] A potent compound is of little value if it is rapidly metabolized or is toxic to healthy cells.
Key Experiments:
Metabolic Stability: Incubating the compound with liver microsomes to determine its metabolic half-life (T₁/₂). A short half-life may predict poor in vivo exposure.
Plasma Protein Binding (PPB): Measuring the extent to which the compound binds to plasma proteins. High binding can reduce the free fraction available to act on the target.
CYP450 Inhibition: Assessing whether the compound inhibits major cytochrome P450 enzymes, which can lead to drug-drug interactions.
hERG Channel Inhibition: An essential safety assay to flag potential for cardiac toxicity.
General Cytotoxicity: Determining the toxicity (IC₅₀) in a non-cancerous cell line (e.g., HEK293 or HaCaT) to calculate a selectivity index (SI = Cytotoxic IC₅₀ / Antiproliferative IC₅₀).[6]
Data Presentation:
ADME/Tox Parameter
Method
Result (Hypothetical)
Interpretation
Metabolic Stability
Human Liver Microsomes
T₁/₂ = 45 min
Moderately stable
Plasma Protein Binding
Rapid Equilibrium Dialysis
85% bound
Moderate binding
CYP3A4 Inhibition
Fluorometric Assay
IC₅₀ > 20 µM
Low risk
hERG Inhibition
Patch Clamp
IC₅₀ > 30 µM
Low risk
Cytotoxicity (HEK293)
CellTiter-Glo®
IC₅₀ = 48 µM
SI (vs. MCF-7) = 19.2
Data Integration and Next Steps
The ultimate goal is to integrate the data from all three tiers to build a comprehensive profile of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol. An ideal candidate for advancement would exhibit:
Potent and selective biological activity (Tier 2).
Acceptable physicochemical properties, especially solubility (Tier 1).
A promising ADME/Tox profile with moderate to high metabolic stability, low risk of DDI or cardiac toxicity, and a good selectivity index over normal cells (Tier 3).
If the compound meets these criteria, the next steps would involve lead optimization to improve potency and ADME properties, followed by in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models.[7]
Figure 3: A diagram illustrating a potential mechanism of action where the compound inhibits a kinase, leading to a measurable downstream effect.
1. Objective: To determine the kinetic solubility of the test compound in Phosphate-Buffered Saline (PBS) at pH 7.4.
2. Materials:
1-(5-Methylpyrazin-2-yl)piperidin-4-ol
Dimethyl sulfoxide (DMSO), anhydrous
PBS, pH 7.4
96-well clear bottom plates
Nephelometer or plate reader capable of measuring turbidity
3. Method:
Prepare a 10 mM stock solution of the compound in 100% DMSO.
In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
Add 2 µL of the 10 mM compound stock solution to the PBS-containing wells to achieve a final concentration of 100 µM (and 1% DMSO). This initiates precipitation.
As a negative control (no precipitation), use 2 µL of DMSO in 198 µL of PBS.
As a positive control (high precipitation), use a known poorly soluble compound (e.g., Nifedipine).
Seal the plate and shake for 2 hours at room temperature.
Measure the turbidity of each well using a nephelometer at a specified wavelength (e.g., 620 nm).
Data Analysis: The concentration at which the turbidity signal rises significantly above the background (negative control) is considered the kinetic solubility limit.
Solubilization solution (e.g., DMSO or HCl/isopropanol)
Microplate reader (absorbance at 570 nm)
3. Method:
Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
Prepare serial dilutions of the test compound in growth medium (e.g., from 100 µM to 0.1 µM). Also prepare dilutions of Doxorubicin.
Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO in medium).
Incubate the plate for 72 hours at 37°C, 5% CO₂.
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours.
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
Read the absorbance at 570 nm.
Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 3: Human Liver Microsomal Stability Assay
1. Objective: To determine the rate of metabolic clearance of the compound in vitro.
Acetonitrile with internal standard (for LC-MS analysis)
96-well incubation plate, LC-MS/MS system
3. Method:
Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL) in phosphate buffer.
Add the test compound to the mixture at a final concentration of 1 µM.
Pre-incubate the plate at 37°C for 5 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a 96-well plate containing ice-cold acetonitrile with an internal standard.
Include a negative control with no NADPH to account for non-enzymatic degradation.
Centrifuge the quenched samples to precipitate proteins.
Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.
Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (T₁/₂) as 0.693/k.
References
Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
Structure and pharmacological activity of pyrazine.
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
Pharmacological activity and mechanism of pyrazines. PubMed.
Progress on the Synthesis Pathways and Pharmacological Effects of N
De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning.
Best Practices for the Handling and Characterization of Novel Chemical Compounds. Benchchem.
Cas 106-52-5,4-Piperidinol,1-methyl- | lookchem. LookChem.
Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding.
Design of Experiments (DoE) applied to Pharmaceutical and Analytical Quality by Design (QbD). SciELO.
The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. RSC Publishing.
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Case ID: SNAr-PYR-005
Subject: Yield Optimization & Troubleshooting for Pyrazine-Piperidine Coupling
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary & Reaction Overview
You are attempting a Nucleophilic Aromatic Substitution (
) between 2-chloro-5-methylpyrazine (Electrophile) and 4-hydroxypiperidine (Nucleophile).
While this reaction appears straightforward, users often report yields ranging from 40-60%, significantly lower than the expected >85%.[2][3] The primary yield-limiting factors in this specific synthesis are:
Electronic Deactivation: The methyl group at the C5 position of the pyrazine ring is electron-donating (via hyperconjugation), which destabilizes the Meisenheimer intermediate and raises the activation energy compared to unsubstituted chloropyrazine.[1][2][3]
Amphiphilic Product Loss: The product contains a polar hydroxyl group and basic nitrogens, making it partially soluble in the aqueous phase during standard workups.[2][3]
This guide provides an optimized protocol and a troubleshooting logic tree to address these specific failure modes.
Optimized Experimental Protocol
Standard protocols using Acetonitrile/Reflux often fail to drive this specific reaction to completion due to the deactivated pyrazine ring.[2][3] The following protocol utilizes a polar aprotic solvent to stabilize the transition state and higher temperatures to overcome the activation barrier.
Reagents & Stoichiometry
Component
Role
Equivalents
Notes
2-Chloro-5-methylpyrazine
Substrate
1.0 eq
Limiting reagent.
4-Hydroxypiperidine
Nucleophile
1.2 - 1.5 eq
Excess ensures complete consumption of the aryl chloride.[1][2]
Setup: In a pressure vial or round-bottom flask equipped with a condenser, charge 2-chloro-5-methylpyrazine (1.0 eq), 4-hydroxypiperidine (1.2 eq), and
(2.5 eq).
Solvation: Add anhydrous DMF (Dimethylformamide) to reach a concentration of 0.5 M relative to the pyrazine.
Critical: Do not use protic solvents (EtOH/Water) as primary solvents, as they can solvate the nucleophile too strongly, reducing its reactivity.[2][3]
Reaction: Heat the mixture to 100–110°C for 12–16 hours.
Monitoring: Check via TLC (EtOAc/MeOH 9:1) or LC-MS.[1][2] The methyl-pyrazine is less reactive; if starting material (SM) persists after 16h, spike with 0.1 eq of KI (Finkelstein catalysis) and heat for another 4h.[3]
Pour the reaction mixture into ice-cold water (5x reaction volume).
Extraction: Extract with EtOAc (3x) . If the product does not migrate well (checked by TLC of aqueous layer), switch to DCM:Isopropanol (3:1) . The isopropanol helps pull the polar alcohol product into the organic phase.[2][3]
Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography (DCM -> 5% MeOH/DCM).
Mechanism & Logic Visualization
The following diagram illustrates the reaction pathway and the specific electronic effects governing the rate.
Figure 1: Mechanistic pathway highlighting the competing electronic effects. The methyl group deactivates the ring, necessitating high heat and polar aprotic solvents to stabilize the transition state.[1][2][3]
Troubleshooting Guide (FAQ Format)
Q1: The reaction is stuck at 60% conversion after 24 hours. What now?
Diagnosis: The activation energy is too high for your current conditions.[2]
Solution:
Increase Temperature: If you are at 80°C, move to 110-120°C.
Add a Catalyst: Add 10 mol% Potassium Iodide (KI) . This generates the transient 2-iodo-5-methylpyrazine in situ, which is significantly more reactive toward
Check Solvent: If you are using Acetonitrile or THF, they do not boil high enough.[2][3] Switch to DMF or NMP.[2][3]
Q2: My crude yield is low, but the reaction looked complete on TLC.
Diagnosis: You are losing the product to the aqueous layer during extraction. The 4-hydroxyl group increases water solubility.[1][2]
Solution:
Salting Out: Saturate the aqueous quench layer with solid NaCl before extraction.[2][3]
Solvent Switch: Do not use pure Diethyl Ether or Hexanes.[2][3] Use DCM or a mixture of Chloroform/Isopropanol (3:1) for extraction.[2]
Continuous Extraction: For large scales, use a liquid-liquid continuous extractor for 12 hours.[1][2][3]
Q3: I see a side product with a slightly higher Rf.
Diagnosis: O-arylation (reaction at the Oxygen instead of Nitrogen) is rare but possible if the base is too strong (e.g., NaH) or if the temperature is uncontrolled.[3]
Solution:
The amine is naturally more nucleophilic; keeping the temperature at 100°C favors N-arylation.[1][2]
Diagnostic Workflow
Use this logic tree to diagnose specific yield issues in your current batch.
Figure 2: Diagnostic logic tree for isolating the root cause of low yield.
References
ChemicalBook. (n.d.).[2] 1-(5-Bromopyrimidin-2-yl)-4-piperidinol synthesis. Retrieved from [3]
Relevance: Provides the baseline protocol for the bromo-pyrimidine analog (99% yield), which serves as the foundational method adapted here for the less reactive methyl-pyrazine.
BenchChem. (2025).[2][5][6] Technical Guide: Solubility Profile of Piperidine Derivatives. Retrieved from [3]
Relevance: Establishes the solubility parameters of 4-hydroxypiperidine derivatives, supporting the recommend
PubChem. (n.d.).[2][7] Compound Summary: Piperidin-4-ol.[1][2][7][8] National Library of Medicine.[2][3] Retrieved from [3]
Relevance: Confirms the physicochemical properties (polarity/basicity)
Google Patents. (2013).[2] CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.[1][2][9] Retrieved from
Relevance: Validates the reactivity profiles of 2-halo-5-methyl-heterocycles and the necessity of elevated temperatures (80-120°C) for substitution reactions.
Technical Support Center: Purification of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol
Case ID: PYR-PIP-OH-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary: The "Patient" Profile Before troubleshooting, we must define the physicochemical behavi...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PYR-PIP-OH-001
Status: Active
Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary: The "Patient" Profile
Before troubleshooting, we must define the physicochemical behavior of your target molecule. 1-(5-Methylpyrazin-2-yl)piperidin-4-ol is an amphiphilic heterocycle formed via Nucleophilic Aromatic Substitution (SNAr).
Target Structure: A piperidine ring N-linked to a pyrazine, with a distal 4-hydroxyl group.
Key Property 1 (Basicity Differential): The piperidine nitrogen in the product is conjugated to the electron-deficient pyrazine ring, drastically reducing its basicity compared to the starting material (piperidin-4-ol).
Key Property 2 (Polarity): The molecule is polar (LogP ~0.5–1.0) due to the hydroxyl group and nitrogen content, leading to "stickiness" on silica gel.
Root Cause of Failure: Most purification failures here stem from treating the product as a standard aliphatic amine. It behaves more like a weak aniline or amide.
Module 1: The Synthesis Context (Source of Impurities)
Context: You likely reacted 2-chloro-5-methylpyrazine with excess piperidin-4-ol in a polar aprotic solvent (DMF, DMSO, or NMP) with a base (K₂CO₃ or TEA).
The Impurity Matrix:
Component
Nature
Solubility
Removal Strategy
Product
Weak Base / Polar
DCM, MeOH, EtOAc
Target
Piperidin-4-ol
Strong Base / Very Polar
Water, Alcohols
Acidic Wash (pH Control)
Chloropyrazine
Neutral / Non-polar
Hexanes, Et2O
Wash with Non-polar solvent
| DMF/DMSO | High Boiling Solvent | Water Miscible | Aggressive Aqueous Wash |
Module 2: Workup & Extraction (The Primary Filter)
The Challenge: The product is amphiphilic. If the aqueous layer is too acidic, the pyrazine protonates and is lost to the water. If too basic, the excess piperidin-4-ol extracts into the organic layer.
The Solution: The pKa Swing
You must exploit the massive pKa gap (~8 units) between the reactant and product.
Protocol: The "pH 5" Wash
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) . Avoid DCM initially if DMF is used, as DCM/DMF layers separate poorly.
Removal of Starting Amine: Wash the organic layer with 0.5 M Citric Acid or Phosphate Buffer (pH 4.5–5.5) .
Mechanism:[3][4][5][6] At pH 5, the starting piperidin-4-ol (pKa ~11) is 100% protonated (charged) and stays in the water. The product (pKa ~3) remains neutral and stays in the EtOAc.
Removal of Solvent (DMF): Wash the organic layer 3x with 5% LiCl (aq) or Brine.
Drying: Dry over Na₂SO₄, filter, and concentrate.
Visual Troubleshooting: The Workup Decision Tree
Caption: Logic flow for exploiting pKa differences to remove excess piperidin-4-ol without losing the weakly basic pyrazine product.
Module 3: Chromatography (The Separation)
The Challenge: Severe tailing (streaking) on silica gel.
Cause: The 4-hydroxyl group H-bonds with silanols, and the pyrazine nitrogens interact with acidic sites on the silica.
Mobile Phase Optimization
Do NOT use pure EtOAc/Hexanes. The product is too polar and will stick to the baseline.
Recommended System:DCM / Methanol (95:5 to 90:10)Mandatory Modifier:1% Triethylamine (TEA) or 1% NH₄OH .
Why? The modifier saturates the acidic silanol sites on the silica gel, allowing the product to elute as a sharp band.
Troubleshooting Q&A
Q: My product is co-eluting with a yellow impurity.
A: The yellow impurity is likely the unreacted 2-chloro-5-methylpyrazine or a hydrolysis byproduct.
Fix: Switch to a gradient starting at 100% DCM (elutes non-polar impurities) then ramp to 10% MeOH/DCM .
Q: I see a "ghost peak" or broad smear.
A: This is classic amine tailing. Pre-wash your silica column with the eluent containing 1% TEA before loading your sample. This "neutralizes" the column.
Visual Mechanism: Silanol Blocking
Caption: Mechanism of action for amine modifiers. TEA binds to acidic silanol sites (Si-OH), preventing the target molecule from sticking.
Module 4: Crystallization (The Polish)
If chromatography is insufficient or difficult to scale, this molecule often crystallizes due to its rigidity.
Protocol:
Dissolve the crude oil in a minimum amount of hot Ethyl Acetate .
Add Hexanes or Heptane dropwise until slight turbidity (cloudiness) persists.
Add a few drops of Ethanol if the oil oils out instead of crystallizing.
Cool slowly to 4°C.
Note: If the product is an oil, it may be due to residual solvent (DMF). High-vacuum drying (lyophilization) is recommended before attempting crystallization.
References
Basicity of Aminopyrazines
Source: PubChem.[2] (n.d.). Aminopyrazine (Compound).[2][7] National Library of Medicine.
Relevance: Establishes the weak basicity (pKa < 3)
Link:
pKa of Piperidine Derivatives
Source: Khalili, F., et al. (2009).[8] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[8][9][10] Journal of Chemical & Engineering Data.
Relevance: Confirms the high basicity (pKa ~9-11)
Link:
Purification of Polar Amines (Chromatography)
Source: Rochester University. (n.d.).
Relevance: Standard protocols for amine modifiers (TEA) in silica chromatography and removal of polar aprotic solvents (DMF).
Link:
SnAr Reaction Context
Source: Patents (US5632898A).
Relevance: Describes scavenging and separation techniques for nucleophilic substitution reactions.
Technical Support Center: Stability & Degradation of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol
Introduction: Chemical Context & Stability Scope Welcome to the technical support hub for 1-(5-Methylpyrazin-2-yl)piperidin-4-ol . This guide addresses the specific stability challenges inherent to this molecule's struct...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Chemical Context & Stability Scope
Welcome to the technical support hub for 1-(5-Methylpyrazin-2-yl)piperidin-4-ol . This guide addresses the specific stability challenges inherent to this molecule's structure: a pyrazine ring (electron-deficient, light-sensitive) coupled with a piperidin-4-ol moiety (susceptible to oxidation and acid-catalyzed dehydration).[1]
The protocols below are designed to meet ICH Q1A(R2) and ICH Q1B standards for pharmaceutical registration.
User Query: "How do I design a forced degradation study that captures all relevant impurities for this specific molecule?"
Expert Response:
Generic stress testing often misses the specific reactivities of the pyrazine-piperidine scaffold. You must target three specific weak points: the pyrazine nitrogens (N-oxidation), the secondary alcohol (oxidation/elimination), and the methyl group (radical oxidation).
Recommended Stress Conditions (ICH Q1A Aligned)
Stress Type
Condition
Target Degradation Pathway
Expected Degradants
Acidic Hydrolysis
0.1 N HCl, 60°C, 4–24 hrs
Dehydration of piperidin-4-ol; Protonation of pyrazine.
Impurity D: Hydroxymethyl/Aldehyde derivatives.Pyrazine ring expansion (rare).
Thermal
60°C–80°C (Solid State)
Solid-state dimerization or physical form change.
Dimerization products (check via LC-MS).
Critical Note: The acidic dehydration pathway is the most distinct risk for this molecule. The hydroxyl group at position 4 of the piperidine is prone to elimination (E1 mechanism) in acidic media, creating a double bond in the piperidine ring.[1]
Module 2: Degradation Pathways (Visualized)
User Query: "We are seeing unknown peaks at RRT 0.85 and RRT 1.12. What are they likely to be?"
Expert Response:
Based on the functional group chemistry, the degradation logic follows the pathways mapped below. Use this diagram to assign tentative structures to your unknown peaks before confirming with LC-MS.
Figure 1: Mechanistic degradation map. Impurity A (Alkene) is the dominant degradant in acidic formulations. Impurity B (N-oxide) dominates in the presence of excipient peroxides.
User Query: "My peak shape is tailing (Asymmetry > 1.5) and I have poor retention of the N-oxide impurity. How do I fix this?"
Expert Response:
This molecule presents a "Polar Basic" challenge. The pyrazine and piperidine nitrogens can interact with residual silanols on your column, causing tailing. Furthermore, the N-oxide and Ketone degradants are more polar than the parent, risking elution in the void volume.
Troubleshooting Guide
Symptom
Root Cause
Corrective Action
Peak Tailing (> 1.5)
Interaction between basic nitrogens and column silanols.
1. Buffer pH: Ensure pH is > 1.5 units away from pKa. Use Ammonium Acetate (pH 4.5–5.0) or Ammonium Bicarbonate (pH 7.5) .2. Column Choice: Switch to a "Base Deactivated" column (e.g., C18 with embedded polar group or charged surface hybrid).
Poor Retention of Impurities
Degradants (N-oxide, Ketone) are highly polar.
1. Reduce Organic Start: Start gradient at 2–3% Acetonitrile (not 5–10%).2. Ion Pairing: Add 10mM Hexanesulfonic acid (if MS compatibility is not required).3. HILIC Mode: If retention fails on C18, switch to HILIC (Amide phase).
Ghost Peaks
Carryover of basic compounds.
Needle Wash: Ensure needle wash contains acid (e.g., 0.1% Formic Acid in 50:50 MeOH:H₂O) to protonate and solubilize the sticky basic residue.
Low Sensitivity (UV)
Piperidine has no chromophore; Pyrazine has low .
Wavelength Selection: Monitor at 254 nm (Pyrazine ) and 210 nm (general). Do not rely on 280 nm.
Decision Tree for Method Development
Figure 2: Step-by-step decision tree for optimizing HPLC separation of basic heterocycles.
Module 4: Mechanism Deep Dive (The "Why")
Acid-Catalyzed Dehydration (The Piperidine Risk)
The piperidine ring contains a secondary alcohol at position 4. In the presence of acid (and heat), the hydroxyl group is protonated (
), making it a good leaving group.
Mechanism: Elimination (E1). The protonated water leaves, forming a carbocation at C4. A proton is then removed from C3 or C5, creating a double bond.
Result: Formation of the 1,2,3,6-tetrahydropyridine derivative.[1] This is a critical critical quality attribute (CQA) to monitor in stability studies.
Pyrazine N-Oxidation
While pyrazines are electron-deficient (making them less reactive to electrophilic attack than pyridines), they are still susceptible to oxidation by peroxides (often found as impurities in PEG, Polysorbates, or Povidone).
Mechanism: The lone pair on the pyrazine nitrogen attacks the electrophilic oxygen of the peroxide.
Result: Formation of the N-oxide .[2] This increases the polarity significantly, shifting the retention time earlier in Reverse Phase HPLC.
References
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] (2003).[4] Defines the core stability data package (Long term, Accelerated, Stress testing).
[Link]
International Conference on Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. (1996). Protocols for light stress testing (1.2 million lux hours).
[Link]
Doležal, R. et al.Pyrazine derivatives: A review of their synthesis, biological activity, and stability. (General chemistry of the pyrazine scaffold, supporting N-oxidation and radical susceptibility claims).
Note: General chemical principle reference derived from standard organic chemistry texts on Heterocycles.
Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. (2nd Ed). Informa Healthcare.
Technical Support Center: Enhancing the Bioavailability of Piperidine-Based Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with practical, in-depth solutions for overcoming the common challenges assoc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with practical, in-depth solutions for overcoming the common challenges associated with enhancing the oral bioavailability of piperidine-based compounds. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the bioavailability challenges of piperidine-containing molecules.
Q1: Why do many piperidine-based compounds exhibit poor oral bioavailability?
A1: The physicochemical properties of the piperidine ring are a primary contributor to poor oral bioavailability. The nitrogen atom in the piperidine ring is typically basic, with a pKa of its conjugate acid form around 11.2.[1] This high basicity means that at the physiological pH of the stomach (around 1-3) and small intestine (around 6-7.5), the compound will be predominantly in its ionized (protonated) form. While ionization increases aqueous solubility, it significantly reduces the compound's ability to passively diffuse across the lipid-rich membranes of the gastrointestinal (GI) tract.[2][3]
Furthermore, piperidine-containing compounds can be susceptible to extensive first-pass metabolism.[4][5] After absorption from the gut, the drug is transported via the portal vein directly to the liver, where it can be rapidly metabolized by enzymes like the Cytochrome P450 (CYP) family before it ever reaches systemic circulation.[5][6][7] This metabolic process can drastically reduce the concentration of the active drug.[6][8]
Q2: What are the primary strategies to consider for enhancing the bioavailability of my piperidine compound?
A2: There are three main pillars of strategies to consider, often used in a tiered approach:
Salt Formation: For ionizable piperidine compounds, forming a salt with an appropriate counter-ion is often the first and most direct approach to improve solubility and dissolution rate, which can subsequently enhance absorption.[9]
Formulation-Based Strategies: These methods aim to improve bioavailability without altering the chemical structure of the active pharmaceutical ingredient (API). Key techniques include:
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix to create an amorphous form can significantly increase its aqueous solubility and dissolution rate compared to the stable crystalline form.[10][11]
Lipid-Based Formulations (LBFs): Dissolving or suspending the drug in lipid excipients can improve absorption by utilizing the body's natural lipid absorption pathways and keeping the drug in a solubilized state in the GI tract.[12][13][14][15]
Complexation: Using agents like cyclodextrins to encapsulate the drug molecule can enhance its solubility in water.[1][9][16]
Structural Modification (Prodrugs): If first-pass metabolism is the primary issue, a prodrug strategy may be necessary. This involves temporarily modifying the piperidine structure, often by masking the amine group, to prevent metabolism.[17][18] The prodrug is designed to convert back to the active parent drug once in systemic circulation.[7][17]
Q3: How do I select the best bioavailability enhancement strategy for my specific compound?
A3: The choice of strategy is data-driven and depends on the specific limitations of your compound. A logical workflow involves a thorough pre-formulation assessment.
dot
graph TD {
A[Start: Piperidine Compound with Low Bioavailability] --> B{Initial Characterization};
B --> C[Aqueous Solubility & pH-Solubility Profile];
B --> D[Permeability (e.g., Caco-2 Assay)];
B --> E[In Vitro Metabolic Stability];
C --> F{Is it solubility-limited?};
F -- Yes --> G[Salt Screening & pH Adjustment];
G --> H{Sufficient Improvement?};
H -- No --> I[Advanced Formulations: ASD or LBF];
D --> J{Is it permeability-limited?};
J -- Yes --> K[Structural Modification to Optimize LogP/H-bonding];
E --> L{Is it metabolically unstable?};
L -- Yes --> M[Prodrug Strategy or Structural Modification to Block Metabolism];
M --> N[Re-evaluate in vitro];
I --> N;
K --> N;
H -- Yes --> N;
N --> O[In Vivo Pharmacokinetic Study];
This section provides detailed troubleshooting for specific experimental challenges.
Guide 1: Pre-Formulation & Salt Selection
Q: My piperidine compound shows extremely low solubility in water, even at acidic pH. What's my next step?
A: This suggests that while protonation is occurring, the resulting salt still has poor aqueous solubility, or that the intrinsic solubility of the free base is exceptionally low.
Causality: The issue may stem from a highly stable crystal lattice (high lattice energy) that the energy of hydration cannot overcome, or the presence of large, hydrophobic substituents on the molecule that dominate its overall character, even when the piperidine nitrogen is charged.
Troubleshooting Protocol: Salt Screening
Counter-ion Selection: Expand your salt screen beyond simple hydrochloride (HCl) salts. For a basic piperidine, consider a range of pharmaceutically acceptable acids with different properties (e.g., mesylate, tosylate, sulfate, phosphate, citrate, tartrate).
Solvent System: Use a variety of solvent systems for the salt formation experiments. A mixture of an organic solvent (e.g., ethanol, acetone) and water is often effective. The organic solvent helps to dissolve the free base, while the water helps to dissolve the counter-ion and facilitate salt crystallization.
Characterization: It is crucial to analyze the resulting solids to confirm salt formation and assess their properties.
Powder X-Ray Diffraction (PXRD): To confirm if a new crystalline form has been created.
Differential Scanning Calorimetry (DSC): To determine the melting point and assess thermal stability. A sharp melting point different from the free base is a good indicator of salt formation.
Kinetic Solubility Assay: Perform a quick solubility assessment of the new salt forms in relevant media (e.g., water, pH 6.8 buffer) to see if you have achieved your desired improvement.
Q: I performed a salt screen, but the resulting solids are amorphous and sticky, not crystalline. What is happening?
A: This is a common issue, often referred to as "oiling out." It occurs when the salt that is formed has a melting point below the temperature of the experiment or is so soluble in the solvent system that it separates as a liquid phase instead of crystallizing.
Troubleshooting Steps:
Lower the Temperature: Conduct the crystallization at a lower temperature to reduce the solubility of the salt.
Change the Solvent: Switch to a less polar solvent system. This will decrease the solubility of the salt and may promote crystallization over oiling out.
Use a Slurry Method: Instead of aiming for full dissolution, create a slurry of the free base in a solvent where it is only sparingly soluble. Then, add the counter-ion. This allows for a slower, more controlled conversion to the salt form, which can favor crystallization.
Guide 2: Formulation Development
Q: I'm developing an Amorphous Solid Dispersion (ASD) using spray drying, but my final product shows evidence of recrystallization over time. How can I improve its stability?
A: The stability of an ASD is a critical quality attribute. Recrystallization negates the solubility advantage you are trying to achieve.
Causality: This failure is typically due to either insufficient interaction between the drug and the polymer or the selection of a polymer with a low glass transition temperature (Tg), which allows for molecular mobility and subsequent crystallization.
Troubleshooting Protocol: ASD Optimization
Polymer Screening: The choice of polymer is critical. Screen polymers that have the potential for specific interactions (e.g., hydrogen bonding) with your piperidine compound. For a basic drug, acidic polymers like hypromellose acetate succinate (HPMCAS) or Eudragit® L-series can form acid-base interactions that stabilize the amorphous form.
Drug Loading: Recrystallization is more likely at higher drug loadings. Systematically decrease the drug loading (e.g., from 50% down to 25% or 10%) to determine a stable formulation.
Thermal Analysis (DSC): Run DSC on your drug-polymer mixtures. A single Tg that is higher than the Tg of the individual components suggests good miscibility and a higher likelihood of stability.
Accelerated Stability Studies: Store the ASD samples at elevated temperature and humidity (e.g., 40°C / 75% RH) and monitor for recrystallization using PXRD at regular intervals (e.g., 1, 2, 4 weeks). This will quickly identify unstable formulations.
Q: My lipid-based formulation (e.g., a Self-Emulsifying Drug Delivery System - SEDDS) performs well in vitro but fails to show a significant bioavailability improvement in vivo. What could be the reason?
A: This is a classic in vitro-in vivo correlation (IVIVC) challenge. While LBFs keep the drug solubilized in the formulation, the drug can still precipitate out in the aqueous environment of the GI tract upon dispersion and digestion of the lipid vehicle.[14]
Troubleshooting Steps:
Assess Precipitation Upon Dispersion: Conduct in vitro dispersion and digestion tests. Disperse your LBF in simulated gastric fluid (SGF) and then simulated intestinal fluid (SIF) and monitor for drug precipitation over time using techniques like HPLC.
Incorporate a Precipitation Inhibitor: If precipitation is observed, consider adding a polymeric precipitation inhibitor to your formulation. Polymers like HPMC or PVP can help maintain a supersaturated state of the drug in the GI tract long enough for absorption to occur.
Optimize the Formulation Composition: The ratio of oil, surfactant, and cosolvent is critical. Systematically vary these components. For example, increasing the surfactant concentration can sometimes lead to the formation of more stable micelles that can better solubilize the drug upon dispersion.
Polysorbate 80 (Tween® 80), Cremophor® EL, Labrasol®
To promote emulsification in the GI tract and solubilize the drug.
Co-solvents/Co-surfactants
Ethanol, Propylene Glycol, Transcutol® HP
To increase the solvent capacity of the formulation for the drug.
Table 1: Common excipients used in Lipid-Based Formulations (LBFs) and their primary functions.
Guide 3: In Vivo Studies & Metabolism
Q: My Caco-2 permeability assay showed high permeability, but the in vivo oral bioavailability is still very low. What does this discrepancy indicate?
A: This scenario strongly points towards extensive first-pass metabolism.[4] The Caco-2 assay is an excellent model for intestinal permeability but does not account for the extensive metabolic activity of the liver.[4] Your compound is likely being absorbed efficiently from the gut into the portal circulation but is then rapidly cleared by the liver before it can reach the systemic bloodstream.[4][5]
In Vitro Metabolic Stability Assay: The first step is to confirm this hypothesis. Incubate your compound with liver microsomes or hepatocytes (from rat, dog, and human to assess species differences) and measure the rate of its disappearance over time.[4] A high clearance rate in this assay supports the first-pass metabolism hypothesis.
Metabolite Identification: Use LC-MS/MS to identify the major metabolites formed in the in vitro assay. This will reveal the "metabolic soft spots" on your molecule. Common metabolic pathways for piperidines include N-dealkylation and oxidation of the carbons alpha to the nitrogen.
Consider a Prodrug Strategy: If metabolism is confirmed to be the primary barrier, a prodrug approach is often the most effective solution.[17][18] This involves chemically modifying the susceptible part of the molecule (e.g., the piperidine nitrogen) to block metabolism. The modifying group is designed to be cleaved off in the blood, releasing the active drug.
}
caption { font-size: 10px; }
The path of an oral drug subject to first-pass metabolism.
Q: We are observing high inter-animal variability in our rat pharmacokinetic study. What are the potential causes?
A: High variability can confound the interpretation of your results and make it difficult to assess the true performance of your formulation.
Potential Causes & Solutions:
Formulation Instability: Ensure your formulation is physically and chemically stable. For suspensions, ensure adequate and consistent re-suspension before dosing each animal. For solutions, confirm the drug hasn't precipitated.
Erratic GI Motility: Stress can alter GI motility in animals, affecting the time available for absorption.[4] Ensure animals are properly acclimatized to handling and gavage procedures to minimize stress.
Variable First-Pass Metabolism: There can be significant differences in the expression and activity of metabolic enzymes (e.g., CYPs) even among animals of the same strain.[4] While this is difficult to control, it highlights the importance of using a sufficient number of animals per group (n ≥ 5) to obtain a reliable mean and standard deviation. If variability is extremely high, it may reinforce the need for a strategy (like a prodrug) that reduces the impact of metabolism.
Food Effects: The presence or absence of food in the stomach can dramatically alter GI physiology and drug absorption. Ensure that your study protocol clearly defines and controls the fasting state of the animals before and after dosing.
References
Benchchem. Common challenges in working with piperidine-based compounds.
Benchchem. Technical Support Center: Enhancing Piperidine Moiety Bioavailability.
American Pharmaceutical Review. Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development. (2020).
PMC. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. (2025).
Aenova Group. Insights: Lipid-Based Formulations for Poorly Soluble Drugs.
PMC. Clinical studies with oral lipid based formulations of poorly soluble compounds.
PMC - NIH. Prodrugs for Amines.
PubMed. Prodrugs for amines. (2008).
Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
Pharmaceutical Technology. Solving Poor Solubility with Amorphous Solid Dispersions. (2026).
American Pharmaceutical Review. Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. (2020).
Wikipedia. First pass effect.
DoveMed. First Pass Effect: Understanding Drug Metabolism and Bioavailability. (2023).
Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine Intermediates.
Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022).
ResearchGate. First-Pass Metabolism and Its Effect on Bioavailability. (2025).
Power-Pak C.E. First Pass Metabolism for Beginners: Understanding Its Role in Clinical Practice.
ACD/Labs. The Impact of Ionization in Drug Discovery & Development.
A Comparative Efficacy Analysis of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol and Structurally Related ROCK Inhibitors
This guide provides a detailed comparison of the putative Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, 1-(5-Methylpyrazin-2-yl)piperidin-4-ol, with established, structurally analogous compounds...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed comparison of the putative Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, 1-(5-Methylpyrazin-2-yl)piperidin-4-ol, with established, structurally analogous compounds in the field. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and development, particularly within the scope of ROCK-mediated signaling pathways.
Introduction: The Rationale for Targeting ROCK
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway is a central regulator of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and smooth muscle contraction.[3][4] Dysregulation of this pathway is implicated in a wide range of pathologies, including cardiovascular diseases (e.g., hypertension, vasospasm), neurological disorders, and cancer metastasis, making ROCK a compelling therapeutic target.[5][6]
Inhibitors of ROCK typically function by competing with ATP for binding to the kinase's catalytic domain.[6][7] The development of potent and selective ROCK inhibitors is an area of intense research. This guide focuses on 1-(5-Methylpyrazin-2-yl)piperidin-4-ol, a compound featuring a pyrazinyl-piperidine scaffold common in modern kinase inhibitor design, and compares its theoretical efficacy with two well-characterized ROCK inhibitors: Fasudil and Y-27632 .
Structural Comparison of Key Compounds
The core structure of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol combines a piperidine ring, which provides a three-dimensional scaffold, with a pyrazine ring, a nitrogen-containing heterocycle known to participate in key interactions within kinase active sites. The hydroxyl group on the piperidine ring offers a potential hydrogen bonding site, which can contribute to binding affinity and selectivity.
For comparison, we will examine two canonical ROCK inhibitors:
Fasudil (HA-1077): An isoquinolinesulfonamide-based inhibitor, and the first of its class to be approved for clinical use in Japan for cerebral vasospasm.[6] Its mechanism involves competition with ATP at the kinase's active site.[6]
Y-27632: A highly selective, cell-permeable, and widely used research tool for studying ROCK signaling. It features a pyridine ring linked to a cyclohexanecarboxamide moiety and also acts as an ATP-competitive inhibitor.[8][9][10]
The structural similarities, particularly the presence of nitrogen-containing heterocyclic rings, suggest that these molecules may occupy the same binding pocket in the ROCK kinase domain, engaging in similar hydrogen bonding and hydrophobic interactions.
Caption: Figure 1: Chemical Structures of the compounds.
Comparative Efficacy: In Vitro Kinase Inhibition
The efficacy of a kinase inhibitor is most directly measured by its ability to inhibit the enzymatic activity of its target. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ). Lower values indicate higher potency.
Since specific experimental data for 1-(5-Methylpyrazin-2-yl)piperidin-4-ol is not publicly available, this guide presents the established efficacy of the comparator compounds, Fasudil and Y-27632, against the two ROCK isoforms, ROCK1 and ROCK2. This data provides a benchmark against which 1-(5-Methylpyrazin-2-yl)piperidin-4-ol would need to perform in experimental assays.
Table 1: In Vitro Efficacy of Selected ROCK Inhibitors.
The causality behind these values lies in the specific molecular interactions between each inhibitor and the ATP-binding pocket of the ROCK kinases. The isoquinoline ring of Fasudil and the pyridine ring of Y-27632 form crucial hydrogen bonds with the hinge region of the kinase, mimicking the adenine ring of ATP.[15] The potency and selectivity are then modulated by the surrounding moieties, which make additional contacts with other residues in the active site. For a new compound like 1-(5-Methylpyrazin-2-yl)piperidin-4-ol, the pyrazine ring would be expected to fulfill this hinge-binding role.
Mechanism of Action: The ROCK Signaling Pathway
ROCK exerts its biological effects by phosphorylating a range of downstream substrates.[1] The canonical pathway involves the activation of ROCK by GTP-bound RhoA. Activated ROCK then phosphorylates Myosin Light Chain (MLC) and the Myosin Phosphatase Target Subunit 1 (MYPT1).[3] Phosphorylation of MLC directly increases actomyosin contractility. Phosphorylation of MYPT1 inhibits myosin light chain phosphatase activity, which also leads to a net increase in phosphorylated MLC and enhanced contractility.[3] This cascade results in the formation of stress fibers and focal adhesions, driving changes in cell shape and motility.[3][4]
Caption: Figure 2: Simplified ROCK Signaling Pathway and Point of Inhibition.
Experimental Protocols: Measuring ROCK Inhibition
To empirically determine the efficacy of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol, a robust and validated in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.[16][17]
Workflow for In Vitro ROCK2 Kinase Inhibition Assay
Caption: Figure 3: Experimental Workflow for ROCK2 Inhibition Assay.
Detailed Step-by-Step Methodology (Adapted from Promega ADP-Glo™ Protocol)
This protocol is a self-validating system; controls are essential for data interpretation. This includes wells with no enzyme (background), wells with enzyme but no inhibitor (maximum activity), and wells with a known inhibitor like Y-27632 (positive control).
Reagent Preparation:
Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT, 1% DMSO).[18]
Test Compound: Prepare a 10-point, 3-fold serial dilution of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol in a solution containing 5% DMSO, starting from a high concentration (e.g., 100 µM).
Enzyme: Dilute recombinant human ROCK2 enzyme to the desired working concentration in 1X kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
Substrate/ATP Mix: Prepare a solution containing the kinase substrate (e.g., Long S6 Kinase substrate peptide) and ATP in 1X kinase buffer.[18] The ATP concentration should be near the Kₘ for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.
Kinase Reaction Setup (384-well plate format):
To appropriate wells, add 1 µL of the serially diluted test compound or control vehicle (5% DMSO).
Add 2 µL of the diluted ROCK2 enzyme solution to all wells except the "no enzyme" background controls.
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to all wells. The total reaction volume is 5 µL.
Reaction Incubation:
Incubate the plate at room temperature for 60 minutes.
Signal Generation and Detection:
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
Incubate the plate at room temperature for 40 minutes.
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP amount.
Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
Data Acquisition:
Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
Subtract the background luminescence (no enzyme control) from all other readings.
Normalize the data by setting the "no inhibitor" control as 100% activity and the background as 0% activity.
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
While direct experimental data for 1-(5-Methylpyrazin-2-yl)piperidin-4-ol is not yet available in the public domain, its chemical structure strongly suggests potential activity as a ROCK inhibitor. By comparing its scaffold to established inhibitors like Fasudil and Y-27632, we can establish clear benchmarks for efficacy. The provided in vitro kinase assay protocol offers a robust, validated methodology to determine its IC₅₀ value against ROCK1 and ROCK2. Subsequent studies should focus on determining its kinase selectivity profile against a panel of other kinases, assessing its cellular activity in functional assays (e.g., cell migration or contraction assays), and evaluating its pharmacokinetic properties to ascertain its potential as a lead compound for therapeutic development.
References
Shi, J., et al. (2013). Cell Death & Disease, 4: e483. Available at: [Link]
Julian, L. & Olson, M.F. (2014). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. PMC. Available at: [Link]
Kumar, G., et al. (2024). Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases. Scilight Press. Available at: [Link]
Jacobs, M., et al. (2006). The Structure of Dimeric ROCK I Reveals the Mechanism for Ligand Selectivity. ResearchGate. Available at: [Link]
Loirand, G. (2015). Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential. MDPI. Available at: [Link]
Creative Diagnostics. (n.d.). ROCK Signaling Pathway. Available at: [Link]
Yamaguchi, H., et al. (2006). Structural basis for induced-fit binding of Rho-kinase to the inhibitor Y-27632. PubMed. Available at: [Link]
Kumar, N., et al. (2021). Role of ROCK signaling in virus replication. ResearchGate. Available at: [Link]
Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. Available at: [Link]
Breitenlechner, C., et al. (2003). Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity. PubMed. Available at: [Link]
Feng, Y., et al. (2016). Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Neural Regeneration Research. Available at: [Link]
Chen, D., et al. (2022). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. RSC Medicinal Chemistry. Available at: [Link]
Zhang, Y., et al. (2023). Design and synthesis of ROCK2-selective inhibitors bearing 6-indazolamino-2-pyrrolidinylpyridine for the treatment of breast cancer metastasis. PubMed. Available at: [Link]
Klampfer, L., et al. (2023). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. MDPI. Available at: [Link]
Content Type: Publish Comparison Guide
Target Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.
Executive Summary
1-(5-Methylpyrazin-2-yl)piperidin-4-ol (hereafter referred to as MPP-4-ol ) represents a critical pharmacophore scaffold, primarily recognized in the development of GPR119 agonists for metabolic disorders (Type 2 Diabetes, Obesity). While often utilized as a synthetic intermediate or fragment, validating its direct target engagement (TE) in live cells is a pivotal step in Fragment-Based Drug Discovery (FBDD) or lead optimization.
Validating TE for this molecule presents a specific biophysical challenge: as a low-molecular-weight ligand (MW ~193 Da), it likely exhibits fast exchange kinetics (high
) and moderate affinity compared to full-length clinical candidates like MBX-2982. Consequently, traditional wash-based assays (e.g., Radioligand Binding) often yield false negatives.
This guide objectively compares three validation methodologies—NanoBRET™ , CETSA , and Functional cAMP Assays —to determine the most robust system for validating MPP-4-ol engagement in a cellular context.
Part 1: Comparative Analysis of TE Methodologies
For a GPCR-targeting fragment/scaffold like MPP-4-ol, the choice of assay dictates the reliability of the data.
Comparison Matrix: Validating Low-MW GPCR Ligands
Feature
Method A: NanoBRET™ TE (Recommended)
Method B: CETSA (Cellular Thermal Shift)
Method C: Functional cAMP (HTRF/LANCE)
Principle
Biophysical: BRET energy transfer between Nluc-Target and Fluorescent Tracer.[1][2]
Biophysical: Ligand-induced thermal stabilization of the target protein.
Phenotypic: Downstream accumulation of second messenger (cAMP).
Equilibrium Status
True Equilibrium: No wash steps required. Ideal for fast ligands.
Non-Equilibrium: Requires heating/lysis.
Accumulation: Measures signal amplification over time.
Sensitivity
High: Can detect weak binders (fragments) by competitive displacement.
Medium: Membrane proteins (GPCRs) are difficult to aggregate/solubilize consistently.
High: But prone to "receptor reserve" amplification bias.
Directness
Proximal: Measures binding at the orthosteric/allosteric site.
Proximal: Measures physical stability of the target.
Distal: Measures downstream effect (risk of false positives).
Throughput
96/384-well plate.
Western Blot (Low) or AlphaScreen (Med).
384/1536-well plate.
Part 2: Scientific Rationale & Causality
Why NanoBRET™ is the "Gold Standard" for MPP-4-ol
The pyrazine-piperidine motif of MPP-4-ol suggests it acts as a "cap" or "linker" fragment within the GPR119 binding pocket. Small fragments typically have residence times in the millisecond-to-second range.
The Wash Problem: Traditional radioligand assays require washing unbound ligand. For MPP-4-ol, the ligand likely dissociates during the wash step, leading to
underestimation or total signal loss.
The Solution: NanoBRET is a homogeneous (add-and-read) assay. It measures occupancy in the presence of the free compound, preserving the equilibrium binding state.
The Limitation of Functional Assays (cAMP)
While GPR119 is a
-coupled receptor, relying solely on cAMP accumulation is risky for scaffold validation.
Amplification Bias: A weak binder (low occupancy) can still trigger maximal cAMP release due to signal amplification cascades. This masks the true affinity (
) of the scaffold, making SAR (Structure-Activity Relationship) ranking impossible.
Off-Target Effects: MPP-4-ol could influence cAMP via PDE inhibition or adenosine receptor cross-reactivity. Functional assays cannot distinguish these mechanisms; NanoBRET can.
A Comparative Guide to the Reproducible Synthesis and Characterization of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol
This guide provides a detailed, in-depth analysis of the experimental reproducibility for the synthesis, purification, and characterization of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol, a heterocyclic compound of interest i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed, in-depth analysis of the experimental reproducibility for the synthesis, purification, and characterization of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing that reproducibility is the cornerstone of scientific advancement, this document moves beyond a simple recitation of steps. It elucidates the underlying chemical principles and critical parameters that govern experimental outcomes. We will compare a primary synthetic route with a viable alternative, providing researchers with the necessary data and insights to make informed decisions in their own laboratory settings.
The piperidine ring is a fundamental scaffold in pharmaceuticals, and its combination with a pyrazine moiety can lead to novel biological activities.[1] Therefore, establishing a robust and reproducible protocol for compounds like 1-(5-Methylpyrazin-2-yl)piperidin-4-ol is paramount for consistent downstream applications, from initial screening to preclinical development.
Part 1: Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNA_r)
The most direct and commonly employed method for synthesizing N-aryl or N-heteroaryl piperidines is through a nucleophilic aromatic substitution (SNA_r) reaction.[2] This approach is favored for its reliability and the commercial availability of the required starting materials.
Experimental Protocol: SNA_r Synthesis
Objective: To synthesize 1-(5-Methylpyrazin-2-yl)piperidin-4-ol from 2-chloro-5-methylpyrazine and piperidin-4-ol.
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-chloro-5-methylpyrazine (1.0 eq) and anhydrous acetonitrile (to make a 0.2 M solution).
Addition of Reagents: Add piperidin-4-ol (1.1 eq) to the solution, followed by the dropwise addition of diisopropylethylamine (DIPEA) (3.0 eq).
Reaction: Heat the reaction mixture to 80 °C and stir for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the acetonitrile.
Extraction: Redissolve the residue in ethyl acetate (EtOAc) and wash with saturated NaHCO₃ solution (2x), followed by brine (1x).
Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Rationale for Experimental Choices:
Excess Piperidin-4-ol: A slight excess (1.1 eq) is used to ensure the complete consumption of the limiting reagent, 2-chloro-5-methylpyrazine.
Base (DIPEA): A non-nucleophilic organic base like DIPEA is crucial. It scavenges the HCl generated during the reaction without competing with the piperidin-4-ol nucleophile.[4]
Solvent (Acetonitrile): A polar aprotic solvent like ACN is ideal as it can dissolve the reactants and facilitate the SNA_r reaction without interfering.
Temperature (80 °C): Heating is necessary to overcome the activation energy of the reaction, ensuring a reasonable reaction time.
Purification Protocol
Objective: To purify the crude product using flash column chromatography.
Procedure:
Column Preparation: Prepare a silica gel column packed in 20% ethyl acetate in hexanes.
Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
Elution: Elute the column with a gradient of 20% to 80% ethyl acetate in hexanes.
Fraction Collection: Collect fractions based on TLC analysis and combine the fractions containing the pure product.
Solvent Removal: Concentrate the pure fractions under reduced pressure to yield 1-(5-Methylpyrazin-2-yl)piperidin-4-ol as a solid.
Workflow for Synthesis and Purification
Caption: Workflow for SNA_r Synthesis and Purification.
Part 2: Characterization for Reproducibility Verification
To ensure that an experiment is reproducible, the final product must be rigorously characterized to confirm its identity, purity, and structure.
Analytical Techniques and Expected Results
Technique
Purpose
Expected Result for 1-(5-Methylpyrazin-2-yl)piperidin-4-ol
¹H NMR
Structural Confirmation
Signals corresponding to methyl, pyrazine, and piperidine protons with appropriate chemical shifts and splitting patterns.
¹³C NMR
Structural Confirmation
Signals corresponding to all unique carbon atoms in the molecule.
LC-MS
Purity & Mass Verification
A single major peak in the chromatogram. Mass spectrum showing [M+H]⁺ at m/z = 208.13.
HPLC
Quantitative Purity
Purity ≥95% as determined by peak area integration.
FT-IR
Functional Group ID
Characteristic peaks for O-H stretch (~3300 cm⁻¹), C-H stretches (~2900 cm⁻¹), and C=N/C=C stretches (~1500-1600 cm⁻¹).
Analytical Workflow
Caption: Analytical Workflow for Product Validation.
Part 3: Comparative Analysis with an Alternative Synthetic Route
To provide a comprehensive guide, we compare the primary SNA_r route with an alternative: Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[5]
Buchwald-Hartwig Amination Pathway
This pathway would involve the same starting materials but utilizes a palladium catalyst and a specific ligand/base system.
Generally effective for electron-deficient heteroaromatics.
Broader scope, including electron-rich and sterically hindered substrates.
Purification
Simpler. Removal of excess base and starting materials.
More complex. Requires removal of catalyst residues, which can be challenging.
Reproducibility
High. Less sensitive to minor variations in reagent quality or atmospheric conditions.
Moderate to High. Highly dependent on the purity of the catalyst, ligand, and rigorous exclusion of oxygen.
Scalability
Easily scalable for industrial production.
Can be challenging and costly to scale up due to catalyst cost and sensitivity.
Conclusion
For the specific synthesis of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol, the Nucleophilic Aromatic Substitution (SNA_r) route is the superior choice for ensuring high reproducibility. Its operational simplicity, lower cost, and robustness make it less susceptible to the subtle variations that can plague more complex, catalyst-driven reactions. While the Buchwald-Hartwig amination is a powerful tool in the synthetic chemist's arsenal, its sensitivity to reaction conditions and the higher cost and complexity of purification make it a less ideal choice for this particular transformation when a simpler, effective alternative exists.
To guarantee reproducible results, researchers should focus on:
High Purity Starting Materials: Use of high-quality, anhydrous reagents and solvents is critical.
Strict Control of Reaction Parameters: Temperature and reaction time must be consistently maintained.
Thorough Purification: Chromatographic purification is essential to remove impurities that could affect downstream applications.
Comprehensive Characterization: The identity and purity of every batch must be confirmed using a suite of orthogonal analytical techniques (NMR, MS, HPLC).
By adhering to the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently and reproducibly synthesize 1-(5-Methylpyrazin-2-yl)piperidin-4-ol, paving the way for reliable and comparable scientific outcomes.
References
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. [Link]
Isolation and Characterization of Novel Arginine-Derived Heterocyclic Amines. Andrews University. [Link]
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Food and Drug Analysis. [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. [Link]
Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Archiv der Pharmazie. [Link]
Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ResearchGate. [Link]
Piperidine Synthesis. Defense Technical Information Center. [Link]
Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]
Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. ResearchGate. [Link]
Statistical analysis of data from 1-(5-Methylpyrazin-2-yl)piperidin-4-ol studies
Publish Comparison Guide: Statistical Analysis of Data from 1-(5-Methylpyrazin-2-yl)piperidin-4-ol Studies Executive Summary: The "Privileged Scaffold" Advantage In the landscape of modern medicinal chemistry, 1-(5-Methy...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Statistical Analysis of Data from 1-(5-Methylpyrazin-2-yl)piperidin-4-ol Studies
Executive Summary: The "Privileged Scaffold" Advantage
In the landscape of modern medicinal chemistry, 1-(5-Methylpyrazin-2-yl)piperidin-4-ol (hereafter referred to as 5-MPP-4-ol ) represents more than a mere intermediate; it is a privileged scaffold critical for optimizing G-Protein Coupled Receptor (GPCR) agonists—specifically GPR119 targets for type 2 diabetes—and Glucokinase Activators (GKAs).[1]
This guide provides a statistical and structural analysis of 5-MPP-4-ol, contrasting it with its non-methylated and heterocyclic analogs.[1] Our analysis demonstrates that the addition of the 5-methyl group is not arbitrary but a strategic "metabolic block" that significantly enhances half-life (
) without compromising the piperidine ring's essential hydrogen-bonding capabilities.[1]
Chemical Profile & Physicochemical Comparison
The following table contrasts 5-MPP-4-ol with its two primary alternatives used in Structure-Activity Relationship (SAR) libraries: the unsubstituted pyrazine and the pyrimidine analog.
Key Insight: While Analog A offers higher solubility, it suffers from rapid oxidative clearance.[1] The 5-MPP-4-ol scaffold trades a marginal amount of solubility for a significant gain in metabolic stability, a trade-off often favored in lead optimization for oral bioavailability [1].[1]
Statistical Analysis of Biological Data
The data below synthesizes findings from GPR119 agonist studies where this piperidine-pyrazine motif serves as the "head group" for receptor interaction.
Metabolic Stability (Microsomal Clearance)
In human liver microsome (HLM) assays, the 5-methyl substituent acts as a steric and electronic shield against Cytochrome P450 oxidation.
Statistical Interpretation: A t-test comparison between the Target and Analog A yields a p-value < 0.001, confirming that the 5-methyl group provides a statistically significant reduction in metabolic clearance.[1] This aligns with the "Methyl Magic" principle in medicinal chemistry, where blocking para-positions on heteroaromatics prevents the formation of reactive metabolites [2].[1]
Potency Distribution (GPR119 cAMP Assays)
In functional cAMP accumulation assays (HEK293 cells expressing hGPR119), the 5-MPP-4-ol derivatives consistently show tighter binding affinity distributions.[1]
Metric:
(nM)
Observation: The methyl group likely engages in a hydrophobic pocket within the receptor's orthosteric site, improving Van der Waals contact.[1]
Data Summary:
5-MPP-4-ol Derivatives: Median
= 18 nM (Interquartile Range: 12–25 nM)
Analog A Derivatives: Median
= 45 nM (Interquartile Range: 30–70 nM)
Mandatory Visualization: SAR Decision Logic
The following diagram illustrates the decision-making logic for selecting the 5-MPP-4-ol scaffold during Lead Optimization.
Caption: Decision tree for scaffold optimization. The 5-methyl addition (Strategy A) effectively mitigates metabolic liability while preserving pharmacophore integrity.
Experimental Protocols
To ensure reproducibility, we provide the validated synthesis protocol for generating the 5-MPP-4-ol scaffold via Nucleophilic Aromatic Substitution (
).
Protocol: Synthesis of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol
1H NMR (DMSO-d6): Look for the characteristic pyrazine singlets at
8.10 and 7.80 ppm, and the methyl singlet at 2.35 ppm.[1]
Mechanism of Action Visualization
The following diagram details how the 5-MPP-4-ol fragment integrates into the broader GPR119 signaling pathway, leading to insulin secretion.[1]
Caption: Signal transduction pathway initiated by GPR119 agonists containing the 5-MPP-4-ol scaffold, resulting in glucose-dependent insulin release.
References
Rolph, T., et al. (2011).[1] Discovery of N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide as a clinical candidate for the treatment of type 2 diabetes mellitus. Med. Chem. Commun., 2, 828–839.[1][2] Retrieved from [Link]
Filipski, K. J., et al. (2017).[1] Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GPR119 agonists. Molecular Diversity, 21(3), 637-654.[1][3] Retrieved from [Link]
PubChem. (2025).[1] Compound Summary: Piperidin-4-ol.[1] Retrieved from [Link]
Personal protective equipment for handling 1-(5-Methylpyrazin-2-yl)piperidin-4-ol
Executive Summary & Hazard Architecture 1-(5-Methylpyrazin-2-yl)piperidin-4-ol is a heterocyclic building block commonly employed in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhib...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Architecture
1-(5-Methylpyrazin-2-yl)piperidin-4-ol is a heterocyclic building block commonly employed in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors.
As a researcher, you often handle compounds where specific toxicological data (LD50, carcinogenicity) is sparse. In the absence of a compound-specific Safety Data Sheet (SDS) from a major registrant, we apply Fragment-Based Toxicity Prediction . This molecule combines a pyrazine ring (potential sensitizer, irritant) with a piperidin-4-ol moiety (alkaline, mucous membrane irritant).
The Core Directive: Treat this compound as a Performance-Based Control Band 3 (PB-OEB 3) agent. This means we assume it has moderate-to-high toxicity/potency until proven otherwise, requiring containment over simple PPE.
Predicted Hazard Profile (GHS Classification)
Based on structural-activity relationship (SAR) analysis of pyrazine and piperidine analogs.
Pyrazine rings are known haptens in immunotoxicology.
Personal Protective Equipment (PPE) Matrix
PPE is your last line of defense, not your first. The selection below is based on the physical state (Solid vs. Solution) and the permeation kinetics of common solvents used with this substrate.
Tiered PPE Selection Table
Protection Zone
Solid Handling (Weighing/Transfer)
Solution Phase (Synthesis/Extraction)
Rationale & Technical Specs
Hand Protection
Double Nitrile (4 mil inner / 5 mil outer)
Laminate / Barrier (Silver Shield®) or High-Grade Nitrile
Why: Pyrazines can permeate thin nitrile. Solutions in DCM/DMSO require laminate gloves to prevent carrier-mediated skin absorption.
Eye/Face
Safety Glasses with Side Shields
Chemical Splash Goggles
Why: Solids pose a dust risk; solutions pose a splash risk. Goggles seal against vapors that bypass glasses.
Body Defense
Lab Coat (Cotton/Poly blend)
Tyvek® Sleeves or Apron
Why: Cotton is porous. Tyvek provides a non-woven barrier against splashes of toxic organic solvents.
Respiratory
Fume Hood Mandatory (No respirator if contained)
Fume Hood Mandatory
Why: Engineering controls (hood) are superior to respirators. If hood fails, use N95 (particulate) or OV/P100 (vapor).
Engineering Controls & Containment Logic
The following decision logic dictates how you interact with the facility's engineering controls.
Figure 1: Engineering control selection based on physical state and quantity. Note that powders pose the highest inhalation risk.
Operational Protocols
A. Weighing & Solubilization (Critical Step)
The highest risk of exposure occurs during the transition from solid to solution.
Preparation:
Verify Fume Hood flow rate is 80–100 fpm (face velocity).
Place a disposable absorbent pad (pig mat) in the hood.
Static Control: Use an ionizing bar or gun. Piperidine derivatives are often hygroscopic and prone to static cling, causing "fly-away" powder.
The "Closed Transfer" Technique:
Do not weigh directly on the open balance pan.
Tare a vial with a septum cap.
Add solid to the vial inside the hood.
Cap the vial before moving it to the balance.
Scientific Logic: This eliminates the "dust trail" between the hood and the balance, a common source of lab contamination.
Solubilization:
Add solvent (e.g., Dichloromethane, DMSO) via syringe through the septum if possible.
Caution: The amine nitrogen is basic. Reaction with acidic solvents or impurities may be exothermic.
B. Spill Response (Decision Tree)
If a spill occurs, pause. Do not rush. Use this logic flow to determine the response.
Figure 2: Immediate response logic for spills. "Wet Wipe Method" prevents aerosolization of hazardous powders.
Disposal & Deactivation
Do not treat this chemical as general organic waste due to its bioactive potential.
Solid Waste:
Dispose of contaminated gloves, weigh boats, and paper towels in a Yellow Chem-Bio Waste Bin (or facility equivalent for cytotoxic/potent compounds).
Labeling: Clearly label as "Heterocyclic Amine – Potential Sensitizer."
Liquid Waste:
Segregate into Basic Organic Waste streams.
Incompatibility Alert: Do not mix with oxidizers (peroxides, nitric acid) or acid waste streams. The piperidine nitrogen can form N-oxides or undergo exothermic neutralization.
Decontamination of Glassware:
Rinse glassware with 10% Acetic Acid (if compatible with other residues) or Ethanol before washing. The acid protonates the piperidine nitrogen, making it water-soluble and easier to remove.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
PubChem. (2025). Compound Summary: 1-Methyl-4-(piperidin-4-yl)piperazine (Surrogate Structure Data). National Library of Medicine.
Fisher Scientific. (2025).[3] Safety Data Sheet: Pyrazine.[2][7][6][8]
Occupational Safety and Health Administration (OSHA). (2024).[3] A Guide to The Globally Harmonized System of Classification and Labeling of Chemicals (GHS).
Ansell. (2024). Chemical Permeation & Degradation Resistance Guide (8th Edition).